Lyso-PAF C-18
Descripción
Propiedades
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJVQHMEXMFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955785 | |
| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72490-82-5, 34240-68-1 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Lyso-PAF C-18 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traditionally viewed as an inert precursor and metabolite in the potent Platelet-Activating Factor (PAF) signaling cascade, 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18) is emerging as a bioactive lipid with distinct and complex signaling roles. This technical guide provides a comprehensive overview of the known signaling pathways involving this compound, moving beyond its classical role in PAF metabolism. We will delve into two primary, context-dependent signaling axes: an intracellular pro-proliferative pathway implicated in cancer and an anti-inflammatory pathway that counteracts canonical PAF activity. This document presents quantitative data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the molecular interactions and workflows, serving as a critical resource for researchers in lipid signaling, oncology, and immunology.
Introduction: The Dual Nature of this compound
This compound is a lysophospholipid structurally similar to PAF, differing by the absence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone. It is generated from PAF C-18 through the action of PAF acetylhydrolase (PAF-AH) or from other membrane phospholipids (B1166683) via a CoA-independent transacylase.[1] Conversely, this compound can be acetylated by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) to form PAF C-18 in what is known as the remodeling pathway.[1]
While long considered biologically inactive, recent evidence has unveiled a more nuanced role for this compound. It is now understood to possess intrinsic signaling capabilities that are highly dependent on the cellular context. These activities can be broadly categorized into two distinct pathways:
-
An Intracellular Pro-Proliferative Pathway: In certain cancer cells, intracellular this compound acts as a second messenger, promoting cell proliferation through the activation of the RAF1-MEK-ERK cascade.
-
An Anti-Inflammatory/Inhibitory Pathway: In inflammatory cells such as neutrophils and platelets, this compound exhibits effects that oppose PAF, leading to the inhibition of cellular activation through a cyclic AMP (cAMP)-dependent mechanism.
This guide will explore these two pathways in detail, providing the molecular basis for these opposing functions.
The Pro-Proliferative Intracellular Pathway of this compound in Cancer
In specific cancer contexts, particularly in melanoma cells harboring NRAS mutations, this compound functions as a critical intracellular signaling molecule.[2][3] This pathway is independent of cell surface receptors and is initiated by the intracellular generation of this compound.
Mechanism of Action
The central enzyme in this pathway is the intracellular form of Phospholipase A2, Group VII (PLA2G7), also known as PAF acetylhydrolase (PAF-AH).
-
Generation of Intracellular Lyso-PAF: Within the cell, PLA2G7 hydrolyzes PAF, leading to the production of Lyso-PAF.[2]
-
Activation of PAK2: The newly generated Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2). This binding enhances the autophosphorylation and activation of PAK2.
-
Phosphorylation and Activation of RAF1: Activated PAK2 then phosphorylates RAF1 at Serine 338 (S338). This phosphorylation is a key step in the activation of the RAF1 kinase.
-
Downstream Signaling: Activated RAF1 subsequently phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2, leading to the promotion of cell proliferation.
This pathway highlights a novel, intracellular signaling function for a lipid traditionally considered inert and provides a potential therapeutic target for cancers with specific genetic backgrounds like NRAS mutations.
The Anti-Inflammatory/Inhibitory Pathway of this compound
In contrast to its role in cancer cell proliferation, this compound exhibits inhibitory effects on inflammatory cells like neutrophils and platelets. This pathway is initiated at the cell surface and acts to counteract the pro-inflammatory signals of PAF.
Mechanism of Action
This inhibitory function is mediated by the generation of intracellular cyclic AMP (cAMP), a ubiquitous second messenger.
-
Receptor Binding: this compound is proposed to bind to an as-yet-unidentified G-protein coupled receptor (GPCR) on the surface of neutrophils and platelets. This receptor is distinct from the canonical PAF receptor.
-
Adenylyl Cyclase Activation: Upon ligand binding, the GPCR activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an elevation of intracellular cAMP levels.
-
PKA Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Inhibition of Cellular Activation: PKA then phosphorylates downstream substrates, which ultimately results in the inhibition of cellular activation processes such as NADPH oxidase activation in neutrophils and aggregation in platelets.
This pathway provides an intrinsic negative feedback mechanism to temper the potent pro-inflammatory actions of PAF.
Quantitative Data on this compound Signaling and Metabolism
The following tables summarize the available quantitative data related to this compound's biological effects and the enzymes involved in its metabolism.
Table 1: Cellular Effects of this compound
| Parameter | Cell Type | Value | Effect | Reference |
| IC50 | HT-29 (human colon cancer) | 18 µM | Cytotoxicity | |
| Concentration | Nasal Polyp Tissue (asthmatic) | Higher than control | Correlation with pathology | |
| Concentration | Melanoma Cells (NRAS mutant) | 4 µM (knockdown) vs 30 µM (parental) | Intracellular level change | |
| Dose-dependent increase | Purified PAK2 | 1-10 µM | PAK2 Autophosphorylation | |
| Dose-dependent inhibition | Human Neutrophils | 0.1-10 µM | fMLF-induced NADPH oxidase activation | |
| Increase in cAMP | Human Neutrophils | 1 µM | ~2.5-fold increase |
Table 2: Enzyme Kinetics Related to this compound Metabolism
| Enzyme | Substrate | Km | Vmax | Source | Reference |
| LPCAT1 | Lyso-PAF | Not specified | Lower activity vs LPCAT2 | Mouse Macrophages | |
| LPCAT2 | Lyso-PAF | Not specified | Higher activity vs LPCAT1 | Mouse Macrophages | |
| LPCAT2 | Acetyl-CoA | ~50 µM | Not specified | CHO-S-PAFR cells | |
| LPCAT2 | Lyso-PAF C16-d4 | 5 µM (used) | Not specified | Recombinant |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Protocol for Western Blotting of PAK2 and RAF1 Phosphorylation
This protocol is adapted from methodologies used to demonstrate the intracellular this compound signaling pathway.
Materials:
-
Cultured cells of interest
-
This compound (solubilized in an appropriate vehicle)
-
RIPA Lysis Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
TGX Precast Gels (e.g., 4-15%)
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (e.g., anti-phospho-PAK2 (Thr402), anti-phospho-RAF1 (Ser338), total PAK2, total RAF1, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with various concentrations of this compound or vehicle for the specified time.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Clear lysate by centrifugation. Determine protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a TGX gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and immediately image using a chemiluminescence detection system.
-
Analysis: Quantify band intensities using appropriate software. Normalize phosphorylated protein levels to total protein levels.
Protocol for In Vitro Kinase Assay
This protocol is designed to assess the direct effect of this compound on the kinase activity of PAK2, using RAF1 as a substrate.
Materials:
-
Recombinant purified PAK2
-
Recombinant purified RAF1 (kinase-dead version can be used as a negative control substrate)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
SDS-PAGE and Western blotting reagents (as above)
-
Anti-phospho-RAF1 (Ser338) antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant PAK2, recombinant RAF1, and kinase buffer.
-
Treatment: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding a final concentration of ~100 µM ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by Western blotting as described in Protocol 5.1, probing with an antibody specific for phosphorylated RAF1 at S338.
Protocol for Transwell Cell Migration Assay
This protocol provides a general framework for assessing the effect of this compound on cell migration.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free for assay)
-
This compound as a potential chemoattractant
-
Fetal Bovine Serum (FBS) as a positive control chemoattractant
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1x10^5 cells/mL.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: In the lower chamber, add 600 µL of serum-free medium (negative control), medium with 10% FBS (positive control), or medium containing various concentrations of this compound.
-
Seeding Cells: Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 30 minutes.
-
Imaging and Quantification: Wash the inserts with water. Allow to dry and visualize the stained, migrated cells using a microscope. Count the number of migrated cells in several representative fields for each condition.
Conclusion and Future Directions
The understanding of this compound has evolved from its designation as an inactive metabolite to a lipid mediator with distinct signaling capabilities. The elucidation of its intracellular pro-proliferative pathway in cancer and its opposing anti-inflammatory role highlights the complexity of lipid signaling. For drug development professionals, the PLA2G7-PAK2-RAF1 axis presents a novel set of targets for therapeutic intervention in NRAS-driven cancers. For immunologists, the cAMP-mediated inhibitory pathway offers insights into the self-regulation of inflammatory responses.
Future research should focus on several key areas:
-
Receptor Deorphanization: The identification of the specific GPCR responsible for the anti-inflammatory effects of this compound is a critical next step.
-
Broader Pathophysiological Roles: Investigating the role of this compound signaling in other contexts, such as in the nervous and cardiovascular systems, will broaden our understanding of its function.
-
In Vivo Validation: While in vitro studies have been insightful, in vivo models are needed to confirm the physiological and pathological relevance of these signaling pathways.
-
Therapeutic Targeting: Developing specific inhibitors for intracellular PLA2G7 or modulators of the this compound-PAK2 interaction could provide new therapeutic strategies for cancer and inflammatory diseases.
This guide provides a foundational understanding of this compound signaling, offering a platform for continued research and development in this exciting area of lipid biology.
References
The Dichotomous Role of Lyso-PAF C-18 in Neutrophil Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Historically relegated to the status of an inactive precursor and metabolite of the potent pro-inflammatory mediator Platelet-Activating Factor (PAF), 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PAF C-18) has emerged as a bioactive lipid with distinct and often opposing functions in neutrophils. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating neutrophil activity. It delves into its inhibitory effects on key pro-inflammatory responses, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions. This document aims to serve as a valuable resource for researchers and professionals in immunology and drug development, offering insights into the therapeutic potential of targeting this unique lipid mediator.
Core Function of this compound in Neutrophils: A Paradigm Shift
Contrary to its precursor, PAF, which is a potent activator of neutrophils, this compound exhibits significant inhibitory effects on neutrophil functions, particularly those associated with the inflammatory response. The primary and most well-documented function of this compound in neutrophils is the dose-dependent inhibition of NADPH oxidase activation and subsequent superoxide (B77818) production[1][2]. This inhibitory action is not limited to a specific stimulus, as this compound has been shown to attenuate superoxide generation induced by various chemoattractants, including N-formylmethionyl-leucyl-phenylalanine (fMLF) and complement component C5a[1].
This inhibitory capacity of this compound extends to the protection of endothelial barriers from neutrophil-mediated damage. By suppressing the oxidative burst, this compound can prevent the breakdown of endothelial integrity, a critical event in the pathogenesis of various inflammatory conditions[1][3]. While some earlier reports suggested Lyso-PAF to be biologically inactive, with its observed effects attributed to contamination with PAF or PAF-like agonists, more recent and detailed studies have established its intrinsic bioactivity[1][4].
Interestingly, the role of Lyso-PAF in other neutrophil functions, such as apoptosis, is less clear. One study reported that exogenous Lyso-PAF did not have a protective effect against neutrophil apoptosis and, at higher concentrations, even promoted it[5]. This contrasts with its generally anti-inflammatory profile concerning the oxidative burst.
Quantitative Data on the Effects of this compound on Neutrophil Functions
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on neutrophil functions.
Table 1: Effect of this compound on fMLF-Induced Superoxide Production in Human Neutrophils
| This compound Concentration | % Reduction of fMLF-induced Superoxide Production (mean ± SEM) | Reference |
| 1 µM | 57% | [1] |
| 10 nM - 1 µM | Dose-dependent inhibition | [1] |
Table 2: Effect of this compound on Intracellular cAMP Levels in Human Neutrophils
| Treatment | Intracellular cAMP Level (relative to control) | Reference |
| Lyso-PAF (1 µM) | Significant increase (p < 0.01) | [1] |
| Lyso-PAF (various concentrations) | Dose-dependent increase | [1] |
Table 3: Effect of this compound on Neutrophil Apoptosis
| Lyso-PAF Concentration | Effect on Neutrophil Apoptosis | Reference |
| 10⁻⁹ M - 10⁻⁴ M | No protective effect; increased apoptosis at higher doses | [5] |
Signaling Pathway of this compound in Neutrophils
The inhibitory effects of this compound on neutrophil activation are mediated through a signaling pathway that is distinct from the PAF receptor (PAFR). Evidence strongly suggests that this compound exerts its function by elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[1][2].
The proposed signaling cascade is as follows:
-
Receptor Interaction (Hypothesized): this compound is thought to interact with a yet-to-be-fully-characterized G-protein coupled receptor (GPCR) on the neutrophil surface that is distinct from the PAFR.
-
Adenylyl Cyclase Activation: This interaction leads to the activation of adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Inhibition: Activated PKA then phosphorylates downstream targets, ultimately leading to the inhibition of NADPH oxidase activation and superoxide production.
The use of a PAF receptor antagonist or genetic deletion of the PAF receptor does not affect the inhibitory action of Lyso-PAF, confirming the independence of this pathway from the classical PAF signaling axis[1][2]. Furthermore, pharmacological blockade of adenylyl cyclase has been shown to completely reverse the inhibitory effect of Lyso-PAF, solidifying the central role of the cAMP-PKA pathway[1][2].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the function of this compound in neutrophils.
Measurement of Superoxide Production
This protocol is adapted from studies measuring fMLF-induced superoxide generation in human neutrophils[1].
Objective: To quantify the effect of this compound on agonist-induced superoxide production in isolated human neutrophils.
Materials:
-
Ficoll-Paque or Percoll for neutrophil isolation
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Luminol (B1675438) or lucigenin (B191737) (chemiluminescence probe)
-
fMLF (N-formylmethionyl-leucyl-phenylalanine)
-
This compound (synthetic, high-purity)
-
Vehicle control (e.g., 50% v/v EtOH/H₂O)
-
96-well white microplates
-
Luminometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood of healthy donors using density gradient centrifugation with Ficoll-Paque or Percoll. Ensure red blood cell lysis is performed. Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺.
-
Cell Counting and Resuspension: Count the neutrophils and adjust the concentration to 5 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.
-
Pre-incubation with this compound: In a 96-well white microplate, add 50 µL of the neutrophil suspension to each well. Add 5 µL of varying concentrations of this compound (e.g., 10 nM to 1 µM final concentration) or vehicle control. Incubate for 5-10 minutes at 37°C.
-
Addition of Chemiluminescence Probe: Add 50 µL of luminol or lucigenin solution to each well.
-
Stimulation: Place the microplate in a pre-warmed (37°C) luminometer. To initiate the reaction, inject 50 µL of fMLF (final concentration 1 µM) into each well.
-
Measurement: Immediately begin measuring the chemiluminescence in counts per second (CPS) over a period of 10-15 minutes.
-
Data Analysis: The data can be expressed as peak CPS or as the integrated area under the curve (AUC). Calculate the percentage inhibition by this compound relative to the vehicle-treated control.
Intracellular cAMP Measurement
This protocol is based on methods described for assessing cAMP levels in neutrophils following this compound treatment[1].
Objective: To determine the effect of this compound on intracellular cAMP concentrations in neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP competitive immunoassay kit (e.g., ELISA-based)
-
Microplate reader
Procedure:
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described in the superoxide assay protocol.
-
Incubation: Incubate the neutrophils with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a designated time (e.g., 10 minutes) at 37°C to prevent cAMP degradation.
-
Treatment: Add varying concentrations of this compound or vehicle control to the neutrophil suspension and incubate for 5 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by adding cell lysis buffer provided with the cAMP assay kit.
-
cAMP Assay: Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves adding the cell lysates to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a labeled cAMP conjugate.
-
Measurement: After incubation and washing steps, add the substrate and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. Express the results as pmol/10⁶ cells or as a fold change relative to the vehicle-treated control.
Implications for Drug Development
The discovery of the anti-inflammatory properties of this compound in neutrophils opens up new avenues for therapeutic intervention in a range of inflammatory diseases. The ability of this compound to specifically inhibit the neutrophil oxidative burst without affecting other cellular functions in the same manner presents an attractive profile for a targeted anti-inflammatory agent.
Potential therapeutic applications could include conditions characterized by excessive neutrophil activation and tissue damage, such as:
-
Acute Respiratory Distress Syndrome (ARDS)
-
Ischemia-reperfusion injury
-
Sepsis
-
Inflammatory bowel disease
The development of stable, long-acting analogs of this compound or small molecules that mimic its action on the cAMP-PKA pathway could represent a novel strategy to dampen excessive inflammation while potentially avoiding the broader immunosuppressive effects of other anti-inflammatory drugs. Further research into the specific receptor for this compound will be crucial for the rational design of such therapeutics.
Conclusion
This compound has transitioned from being considered an inert metabolite to a key modulator of neutrophil function. Its ability to inhibit the pro-inflammatory oxidative burst via a PAFR-independent, cAMP-mediated pathway highlights a novel intrinsic mechanism for regulating the potent activity of PAF. This detailed understanding of its function, signaling, and the methodologies to study it provides a solid foundation for future research and the development of new therapeutic strategies for inflammatory diseases. The contrasting roles of PAF and Lyso-PAF underscore the complexity and fine-tuning of lipid signaling in the immune system.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Functions of Lyso-PAF C18
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF C18, has long been considered an inactive precursor and metabolite in the biosynthesis and degradation of Platelet-Activating Factor (PAF). However, emerging evidence has unveiled its crucial and distinct intracellular signaling functions. This technical guide provides a comprehensive overview of the core intracellular roles of Lyso-PAF C18, with a particular focus on its involvement in signal transduction pathways implicated in cancer and inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting these pathways.
Introduction
Lyso-PAF C18 is a lysophospholipid generated from PAF C18 through the action of PAF acetylhydrolase (PAF-AH), an enzyme encoded by the PLA2G7 gene.[1][2] It also serves as a substrate for the synthesis of PAF C18 via the remodeling pathway.[1] While traditionally viewed as biologically inert, recent studies have demonstrated that intracellular Lyso-PAF C18 acts as a signaling molecule, modulating key cellular processes independently of the canonical PAF receptor. This guide will delve into these non-canonical, intracellular functions, providing a technical resource for researchers in the field.
Core Intracellular Functions and Signaling Pathways
Regulation of the RAS-RAF-MEK-ERK Signaling Pathway
A pivotal intracellular function of Lyso-PAF C18 is its role in the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer.[2] This function is particularly critical in melanoma cells harboring NRAS mutations.
Mechanism of Action:
Intracellular Lyso-PAF C18 directly binds to the catalytic domain of p21-activated kinase 2 (PAK2). This interaction enhances the activation of PAK2, which in turn phosphorylates RAF1 at Serine 338 (S338). The phosphorylation of RAF1 at this site is a key step in its activation, leading to the subsequent phosphorylation and activation of MEK and ERK. This signaling axis is essential for the proliferation and survival of NRAS-mutant melanoma cells.
Caption: Lyso-PAF C18-mediated activation of the RAF1-MEK-ERK pathway.
Opposing Effects to PAF in Inflammatory Cells
In contrast to its role in cancer cell proliferation, Lyso-PAF C18 exhibits inhibitory effects on inflammatory cells like neutrophils and platelets, directly opposing the pro-inflammatory actions of PAF.
Mechanism in Neutrophils:
Lyso-PAF C18 inhibits fMLF-induced superoxide (B77818) production in neutrophils. This inhibitory effect is mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which is involved in the downstream signaling that suppresses NADPH oxidase activation. This action is independent of the PAF receptor.
Mechanism in Platelets:
Similarly, in platelets, Lyso-PAF C18 induces an elevation of intracellular cAMP. This increase in cAMP leads to the inhibition of thrombin-induced platelet aggregation. The inhibitory effect can be partially reversed by PKA inhibitors, indicating the involvement of the cAMP-PKA pathway.
Caption: Inhibitory effects of Lyso-PAF C18 in neutrophils and platelets.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the intracellular functions of Lyso-PAF C18.
Table 1: Effects of Lyso-PAF C18 on Neutrophil and Platelet Function
| Parameter | Cell Type | Treatment | Result | Reference |
| fMLF-induced Superoxide Production | Human Neutrophils | 1 µM Lyso-PAF C18 | 57% reduction | |
| Intracellular cAMP Levels | Human Neutrophils | Lyso-PAF C18 | Dose-dependent increase (up to 2-fold) | |
| Intracellular cAMP Levels | Human Platelets | 1 µM Lyso-PAF C18 | Significant increase (p < 0.01) | |
| Thrombin-induced Platelet Aggregation | Human Platelets | Lyso-PAF C18 | Dose-dependent inhibition |
Table 2: Lyso-PAF C18 in the RAS-RAF-MEK-ERK Pathway
| Parameter | Cell Line | Condition | Observation | Reference |
| RAF1 (S338) Phosphorylation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown (reduced Lyso-PAF) | Decreased p-RAF1 (S338) | |
| MEK1/2 Phosphorylation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown | Reduced p-MEK1/2 | |
| ERK1/2 Phosphorylation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown | Reduced p-ERK1/2 | |
| Cell Proliferation | HMCB (NRAS mutant melanoma) | PLA2G7 knockdown | Attenuated proliferation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PAK2 Kinase Assay with RAF1 Substrate
This assay measures the ability of PAK2 to phosphorylate RAF1 in the presence of Lyso-PAF C18.
Materials:
-
Recombinant human PAK2 kinase
-
Recombinant, purified RAF1
-
Lyso-PAF C18
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant RAF1, and the desired concentration of Lyso-PAF C18.
-
Add recombinant PAK2 kinase to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into RAF1 using a phosphorimager.
Caption: Workflow for the in vitro PAK2 kinase assay.
Western Blot for Phospho-RAF1 (Ser338)
This protocol is for detecting the phosphorylation status of RAF1 at S338 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-c-Raf (Ser338)
-
Primary antibody: Mouse anti-total c-Raf
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-c-Raf (Ser338) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Raf for loading control.
Measurement of Intracellular cAMP
This assay quantifies changes in intracellular cAMP levels in response to Lyso-PAF C18 treatment.
Materials:
-
Cells (e.g., neutrophils or platelets)
-
Lyso-PAF C18
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Plate reader
Protocol:
-
Pre-incubate cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treat the cells with various concentrations of Lyso-PAF C18 for the desired time.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay following the kit protocol.
-
Measure the signal using a plate reader.
-
Calculate the cAMP concentration based on a standard curve.
Thrombin-Induced Platelet Aggregation Assay
This assay assesses the inhibitory effect of Lyso-PAF C18 on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Lyso-PAF C18
-
Thrombin
-
Platelet aggregometer
Protocol:
-
Prepare PRP from fresh whole blood.
-
Pre-incubate the PRP with various concentrations of Lyso-PAF C18 or vehicle control in an aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.
-
Monitor the change in light transmittance over time using the aggregometer.
-
Quantify the extent of platelet aggregation.
Caption: Workflow for the platelet aggregation assay.
Conclusion and Future Directions
The discovery of the intracellular signaling functions of Lyso-PAF C18 has shifted the paradigm from viewing it as an inert metabolite to recognizing it as a key player in cellular regulation. Its role in promoting the proliferation of NRAS-mutant melanoma cells highlights the PLA2G7-Lyso-PAF-PAK2-RAF1 axis as a potential therapeutic target. Conversely, its anti-inflammatory effects in neutrophils and platelets suggest its potential for modulating inflammatory responses.
Future research should focus on further elucidating the downstream effectors of Lyso-PAF C18-mediated signaling in different cellular contexts. The development of specific inhibitors targeting the interaction between Lyso-PAF C18 and PAK2 could offer a novel therapeutic strategy for NRAS-driven cancers. Furthermore, exploring the therapeutic potential of Lyso-PAF C18 or its stable analogs in inflammatory disorders warrants investigation. The data and protocols presented in this guide provide a solid foundation for advancing our understanding of this multifaceted lipid mediator and its implications in health and disease.
References
The Unveiling of Lyso-PAF: From Inert Precursor to Bioactive Lipid Mediator
An In-depth Technical Guide on the Discovery and History of Lyso-Platelet Activating Factor
Introduction
For decades, 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-Platelet Activating Factor (Lyso-PAF), was relegated to the sidelines of lipid research, viewed merely as the biologically inactive precursor and metabolic byproduct of the potent inflammatory lipid, Platelet-Activating Factor (PAF). However, a paradigm shift has occurred in recent years, with mounting evidence revealing that Lyso-PAF is a bioactive lipid in its own right, possessing distinct signaling pathways and often exerting effects that counteract its well-known pro-inflammatory counterpart. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of Lyso-PAF, tailored for researchers, scientists, and drug development professionals. We will delve into its metabolic pathways, independent biological functions, and the experimental methodologies used to unravel its physiological and pathological roles.
A Historical Timeline: From Shadow to Spotlight
The story of Lyso-PAF is intrinsically linked to the discovery of PAF. While the term "Platelet-Activating Factor" was coined in 1972 by Benveniste, Henson, and Cochrane, the structural elucidation of PAF in 1979 by Demopoulos, Pinckard, and Hanahan laid the foundation for understanding its metabolism.[1] It was within this context that Lyso-PAF was first identified as the immediate precursor in the "remodeling" pathway of PAF synthesis and the product of PAF degradation by the enzyme PAF acetylhydrolase.[2]
For many years, Lyso-PAF was primarily used as a negative control in experiments investigating the potent pro-inflammatory actions of PAF. The prevailing view was that the acetylation of the sn-2 position of the glycerol (B35011) backbone was essential for biological activity.
A significant turning point came with studies that began to question the dogma of Lyso-PAF's inactivity. Researchers, including Richard D. Ye and his team, demonstrated that Lyso-PAF possesses independent biological activities. Their work revealed that Lyso-PAF can inhibit neutrophil activation and platelet aggregation, effects directly opposing those of PAF.[3][4] This discovery opened a new chapter in the field, suggesting a more complex regulatory role for the PAF metabolic axis than previously appreciated.
Metabolism of Lyso-PAF: A Tightly Regulated Balance
Lyso-PAF exists at a critical junction in cellular lipid signaling, its concentration meticulously controlled by the interplay of two key enzymes: PAF acetylhydrolase (PAF-AH) and Lyso-PAF acetyltransferase (Lyso-PAF-AT).
1. Biosynthesis of Lyso-PAF:
Lyso-PAF is primarily generated through two distinct pathways:
-
The Remodeling Pathway: This is the major route for PAF and Lyso-PAF production during inflammatory responses. It involves the hydrolysis of membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, by phospholipase A2 (PLA2). This reaction releases an acyl group from the sn-2 position, yielding Lyso-PAF.[3]
-
The De Novo Pathway: This pathway contributes to the constitutive, low-level production of PAF and, consequently, Lyso-PAF, for normal physiological functions.
2. Catabolism and Conversion:
-
Degradation of PAF: The primary source of Lyso-PAF is the deacetylation of PAF by PAF acetylhydrolases (PAF-AH) . These enzymes play a crucial role in terminating PAF signaling.
-
Conversion to PAF: Lyso-PAF can be acetylated by Lyso-PAF acetyltransferase (Lyso-PAF-AT) , using acetyl-CoA as the acetyl donor, to form PAF. This enzymatic step is a key regulatory point in the production of the pro-inflammatory mediator.
The dynamic equilibrium between PAF-AH and Lyso-PAF-AT activities dictates the cellular ratio of Lyso-PAF to PAF, thereby influencing the overall inflammatory tone.
Quantitative Data on Lyso-PAF
The concentration and activity of Lyso-PAF and its related enzymes can vary significantly depending on the biological matrix and physiological or pathological state.
Table 1: Concentrations of Lyso-PAF in Human Samples
| Sample Type | Condition | Lyso-PAF Concentration | Reference(s) |
| Plasma | Healthy Males (40-65 years) | 102 - 253 ng/mL | |
| Plasma | Healthy Females (40-65 years) | 74 - 174 ng/mL | |
| Plasma | Acutely Ill Patients | 33 ± 15 ng/mL (range 5-111) | |
| Plasma | Healthy Subjects (<40 years) | Approx. 100 ng/mL, increasing with age | |
| Plasma | Healthy Males (40-65 years) | 169 ± 47 ng/mL | |
| Plasma | Healthy Females (40-65 years) | 120 ± 30 ng/mL | |
| Nasal Polyp Tissue | Chronic Rhinosinusitis w/o Asthma | ~1 ng/g tissue (Lyso-PAF C16) | |
| Nasal Polyp Tissue | Chronic Rhinosinusitis w/ Asthma | ~2-3 ng/g tissue (Lyso-PAF C16) | |
| Nasal Polyp Tissue | N-ERD | ~4-5 ng/g tissue (Lyso-PAF C16) |
Table 2: Inhibitory Activities of Lyso-PAF
| Biological Effect | Cell Type | Stimulus | IC50 of Lyso-PAF | Reference(s) |
| Superoxide (B77818) Production | Human Neutrophils | fMLP | ~1 µM (57% reduction) | |
| Platelet Aggregation | Human Platelets | Thrombin | Dose-dependent inhibition observed |
Independent Biological Functions and Signaling Pathways of Lyso-PAF
Contrary to its historical perception, Lyso-PAF is now recognized for its distinct biological activities, which are often anti-inflammatory and antagonistic to the actions of PAF.
1. Inhibition of Neutrophil Activation:
Lyso-PAF has been shown to dose-dependently inhibit superoxide production in neutrophils stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP). This inhibitory effect is not mediated through the PAF receptor.
2. Inhibition of Platelet Aggregation:
Similarly, Lyso-PAF inhibits platelet aggregation induced by agonists such as thrombin. This action is in stark contrast to the potent platelet-activating properties of PAF.
3. The cAMP-Dependent Signaling Pathway:
The independent biological effects of Lyso-PAF are primarily mediated through a distinct signaling pathway that involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Activation of Adenylyl Cyclase: Lyso-PAF is proposed to bind to a yet-to-be-fully-characterized G-protein coupled receptor (GPCR) that is coupled to a stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Activation of Protein Kinase A (PKA): The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA then phosphorylates downstream target proteins, ultimately leading to the inhibition of cellular processes like NADPH oxidase activation in neutrophils and platelet aggregation.
4. Intracellular Signaling in Cancer:
Recent studies have also implicated an intracellular role for Lyso-PAF in cancer signaling. It has been shown to contribute to the activation of the RAS-RAF1 pathway by promoting the activation of p21-activated kinase 2 (PAK2). This highlights a more complex and context-dependent role for Lyso-PAF in cellular regulation.
Experimental Protocols
The study of Lyso-PAF and its metabolic enzymes requires specific and sensitive methodologies. Below are detailed protocols for key experiments.
1. Extraction of Lyso-PAF from Plasma (Methanol Precipitation Method):
This simplified method is suitable for the extraction of choline-containing lipids, including Lyso-PAF, from plasma or serum.
-
Materials:
-
Methanol (B129727) (HPLC grade)
-
Internal standard (e.g., 12:0 LPC)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a microcentrifuge tube, add 1 mL of methanol containing a known amount of the internal standard (e.g., 100 pmol of 12:0 LPC).
-
Add 2 µL of plasma or serum to the methanol solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.
-
Carefully collect the supernatant, which contains the extracted lipids, for subsequent analysis by mass spectrometry.
-
2. Quantification of Lyso-PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and specific method for the quantification of different Lyso-PAF molecular species.
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
-
General Procedure:
-
Chromatographic Separation: The extracted lipid sample is injected onto an appropriate HPLC column (e.g., a C18 reversed-phase column) to separate Lyso-PAF from other lipid species. A gradient elution with solvents such as water, acetonitrile, and methanol containing modifiers like formic acid and ammonium (B1175870) formate (B1220265) is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Lyso-PAF is typically ionized using electrospray ionization (ESI) in positive ion mode.
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where the precursor ion (the molecular ion of a specific Lyso-PAF species) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion is highly specific for the target analyte. An internal standard is used to correct for variations in extraction efficiency and instrument response.
-
3. Lyso-PAF Acetyltransferase (Lyso-PAF-AT) Activity Assay (Radiometric Method):
This assay measures the incorporation of radiolabeled acetate (B1210297) from [³H]-acetyl-CoA into Lyso-PAF to form PAF.
-
Materials:
-
Subcellular fractions (e.g., microsomes) containing Lyso-PAF-AT
-
Lyso-PAF
-
[³H]-acetyl-CoA
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 7.4)
-
Trichloroacetic acid (TCA) solution
-
Scintillation counter and cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 0.25 mg/mL BSA, 20 µM Lyso-PAF, and 10-50 µg of protein from the subcellular fraction in a final volume of 200 µL.
-
Initiate the reaction by adding 200 µM [³H]-acetyl-CoA (specific activity of ~100 Bq/nmol).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 0.2 mg of BSA and then cold TCA solution to a final concentration of 9.6%.
-
Precipitate the protein-lipid complexes by centrifugation.
-
The amount of radiolabeled PAF formed is determined by measuring the radioactivity in the precipitate using a scintillation counter.
-
4. PAF Acetylhydrolase (PAF-AH) Activity Assay (Colorimetric Method using 2-thio PAF):
This assay utilizes a synthetic substrate, 2-thio PAF, which releases a free thiol group upon hydrolysis by PAF-AH. This thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Materials:
-
Sample containing PAF-AH (e.g., plasma, serum, or cell lysate)
-
2-thio PAF substrate
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Prepare the 2-thio PAF substrate solution in the assay buffer to the desired concentration (e.g., 400 µM).
-
In a 96-well plate, add the sample containing PAF-AH.
-
Initiate the reaction by adding the 2-thio PAF substrate solution to each well.
-
Incubate the plate at 25°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and develop the color by adding DTNB solution to each well.
-
Measure the absorbance at 405-414 nm using a microplate reader.
-
The PAF-AH activity is calculated based on the rate of color development, using the extinction coefficient of the colored product.
-
References
- 1. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lyso-PAF C-18: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-O-octadecyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF C-18. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields who are working with this important lysophospholipid.
Core Physical and Chemical Properties
This compound is a bioactive lipid that serves as a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF) C-18. Its physical and chemical characteristics are fundamental to its biological function and experimental handling.
| Property | Value | References |
| Chemical Name | 1-O-octadecyl-sn-glycero-3-phosphocholine | [1][2] |
| Synonyms | C18 Lyso PAF, 1-octadecyl-sn-glycero-3-phosphocholine | [3] |
| CAS Number | 74430-89-0 | [1] |
| Molecular Formula | C₂₆H₅₆NO₆P | [1][2] |
| Molecular Weight | 509.7 g/mol | [1][2] |
| Appearance | Lyophilized powder; Solid; White to off-white | [1][4] |
| Solubility | Chloroform: Slightly soluble (0.1-1 mg/mL). A deuterated form shows solubility in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml), and Water (20 mg/ml). | [1][5] |
| Stability | ≥ 4 years when stored at -20°C | [1] |
| Storage | Store at -20°C as a lyophilized powder or in a suitable organic solvent. | [1] |
Biological Significance and Signaling Pathways
This compound is a central molecule in the "remodeling pathway," one of the two primary routes for the synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes including inflammation, platelet aggregation, and anaphylaxis.[2][6][7]
The remodeling pathway is initiated by the action of phospholipase A₂ (PLA₂) on membrane phospholipids, such as 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, to produce Lyso-PAF.[2] this compound is then acetylated by the enzyme lysophosphatidylcholine-acyltransferase (LPCAT) to form PAF C-18.[8] Two key enzymes in this step are LPCAT1 and LPCAT2.[8]
LPCAT1 is constitutively expressed and is also involved in the production of dipalmitoyl-phosphatidylcholine, a major component of lung surfactant.[9] In contrast, LPCAT2 is an inducible enzyme found primarily in inflammatory cells and is activated under inflammatory conditions to produce PAF.[9] The cellular localization of both LPCAT1 and LPCAT2 has been identified in the endoplasmic reticulum and lipid droplets.[1][4][10]
The degradation of PAF back to the inactive Lyso-PAF is catalyzed by the enzyme PAF acetylhydrolase (PAF-AH).[11] This enzymatic control of PAF levels is critical for regulating inflammatory responses.
Signaling Pathway Diagram
References
- 1. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Ambiguous Interaction of Lyso-PAF C-18 with the PAF Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18) and the Platelet-Activating Factor (PAF) receptor is a subject of considerable scientific debate. Traditionally considered the inactive precursor and metabolite of the potent inflammatory mediator PAF, recent evidence suggests that this compound possesses biological activities that are independent of, and in some cases opposing to, PAF. This technical guide provides an in-depth exploration of the current understanding of the this compound and PAF receptor interplay, or lack thereof. It delves into the conflicting data on direct receptor binding, details the established PAF receptor-independent signaling pathways, and presents comprehensive experimental protocols to enable researchers to investigate these complex interactions. The guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the nuances of this compound signaling, facilitating further research and potential therapeutic development.
The Controversy: Does this compound Directly Interact with the PAF Receptor?
The central question surrounding this compound is whether it directly binds to and activates the PAF receptor. The existing literature presents conflicting viewpoints, which are summarized below.
Evidence Against Direct Interaction:
Several studies suggest that Lyso-PAF is not a direct agonist of the PAF receptor. The observed PAF-like effects of some commercial Lyso-PAF preparations have been attributed to contamination with PAF or other PAF-like lipids[1]. In competitive binding assays, Lyso-PAF demonstrated a very weak ability, if any, to displace radiolabeled PAF antagonists from the receptor, suggesting it does not compete for the same binding site as PAF[2]. Furthermore, functional assays in neutrophils from PAF receptor knockout mice have shown that the inhibitory effects of Lyso-PAF on superoxide (B77818) production persist, indicating a mechanism independent of the PAF receptor[2][3].
Evidence Suggesting a Relationship:
Conversely, some literature and commercial documentation refer to C18-PAF, the acetylated and active form of this compound, as a ligand for the PAF receptor, with this compound being its direct precursor[4]. This implies a close biological relationship, although it does not confirm direct binding of the lyso form.
Quantitative Data Summary:
To date, there is a conspicuous absence of robust quantitative data, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), defining a high-affinity interaction between this compound and the PAF receptor. The available data from displacement studies suggest a significantly lower affinity for the receptor compared to PAF.
| Finding | Key Evidence | References |
| No Direct Agonist Activity | PAF-like effects of commercial Lyso-PAF are likely due to contamination. | |
| No Competitive Binding | Lyso-PAF does not effectively compete with PAF for receptor binding. | |
| PAF Receptor-Independent Effects | Inhibitory effects of Lyso-PAF persist in PAF receptor knockout models. | |
| Precursor to a Ligand | This compound is the immediate precursor to the PAF receptor ligand, C18-PAF. |
PAF Receptor-Independent Signaling: The cAMP-Mediated Pathway
A significant body of evidence points to a distinct signaling pathway for Lyso-PAF that is independent of the PAF receptor and opposes the pro-inflammatory actions of PAF. This pathway is mediated by cyclic adenosine (B11128) monophosphate (cAMP).
Mechanism of Action:
Lyso-PAF is proposed to bind to an as-yet-unidentified Gs protein-coupled receptor on the surface of cells like neutrophils and platelets. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector. This signaling cascade ultimately leads to the inhibition of cellular processes such as neutrophil superoxide generation and platelet aggregation.
Figure 1: PAF Receptor-Independent cAMP-Mediated Signaling Pathway of this compound.
Intracellular Signaling: The PAK2-RAF1-MEK-ERK Pathway
More recently, a novel intracellular signaling role for Lyso-PAF has been identified, particularly in the context of cancer cell proliferation. This pathway is initiated within the cell and involves the direct binding of Lyso-PAF to p21-activated kinase 2 (PAK2).
Mechanism of Action:
Intracellular Lyso-PAF, generated from PAF by the enzyme PLA2G7, can directly bind to the catalytic domain of PAK2. This interaction is thought to alter the ATP kinetics of PAK2, leading to its activation. Activated PAK2 then phosphorylates the serine/threonine kinase RAF1 at serine 338. The phosphorylation of RAF1 initiates the canonical MAP kinase cascade, leading to the sequential activation of MEK and ERK. This pathway has been shown to be crucial for the proliferation of melanoma cells harboring NRAS mutations.
Figure 2: Intracellular Signaling Pathway of this compound via PAK2 and the MAPK Cascade.
Experimental Protocols
To aid researchers in further investigating the multifaceted roles of this compound, this section provides detailed protocols for key experiments.
Competitive Radioligand Binding Assay for PAF Receptor
This assay is designed to determine if this compound can compete with a radiolabeled ligand for binding to the PAF receptor.
Figure 3: Workflow for a Competitive Radioligand Binding Assay.
Materials:
-
Rabbit platelet membranes
-
[3H]PAF (tritiated PAF)
-
Unlabeled PAF C-18 and this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rabbit platelet membranes according to established protocols. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer
-
50 µL of varying concentrations of unlabeled this compound or PAF (for standard curve)
-
50 µL of [3H]PAF (at a final concentration near its Kd)
-
50 µL of platelet membrane suspension (typically 50-100 µg of protein)
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cAMP in response to this compound treatment in neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Cell lysis buffer (provided in the kit)
-
Plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from whole blood using density gradient centrifugation. Resuspend the cells in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the neutrophils with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cell suspension and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by adding cell lysis buffer and incubate as per the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay according to the kit protocol.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in the samples by interpolating from the standard curve.
Western Blot for Phosphorylated ERK
This protocol is for detecting the activation of the ERK pathway in response to intracellular Lyso-PAF.
Materials:
-
Melanoma cell line (e.g., A375)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture melanoma cells to 70-80% confluency. Treat the cells with appropriate stimuli to induce intracellular Lyso-PAF production or with exogenous Lyso-PAF if cell permeability is achieved.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Conclusion and Future Directions
The interaction of this compound with cellular signaling pathways is far more complex than initially thought. While the evidence for a direct, high-affinity interaction with the PAF receptor is weak and contested, two distinct and significant signaling pathways have been identified: a PAF receptor-independent, cAMP-mediated pathway with anti-inflammatory consequences, and an intracellular pathway that promotes cell proliferation via PAK2 and the MAPK cascade.
This dichotomy highlights the importance of context in studying the biological effects of this compound. The specific cell type, the presence of other signaling molecules, and the subcellular localization of Lyso-PAF can all influence its functional outcome.
Future research should focus on:
-
Identifying the putative Gs-coupled receptor that mediates the cAMP-dependent effects of Lyso-PAF.
-
Further elucidating the mechanism of Lyso-PAF transport into the cell to engage with the intracellular PAK2 pathway.
-
Conducting rigorous studies with highly purified Lyso-PAF to definitively address the issue of contamination in commercial preparations.
-
Exploring the therapeutic potential of targeting the distinct Lyso-PAF signaling pathways in diseases such as inflammation and cancer.
By continuing to unravel the complexities of this compound signaling, the scientific community can gain a more complete understanding of its physiological and pathological roles and potentially leverage this knowledge for the development of novel therapeutic strategies.
References
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Lyso-PAF C18 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lyso-Platelet Activating Factor C18 (Lyso-PAF C18) in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard, Lyso-PAF C18-d4, is used to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important lipid mediator in a biological matrix.
Introduction
Lyso-Platelet Activating Factor (Lyso-PAF) is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Lyso-PAF is generated from membrane phospholipids (B1166683) by the action of phospholipase A2 and can be subsequently acetylated to form PAF in the "remodeling pathway".[2][3] Conversely, the inactivation of PAF by PAF acetylhydrolases also produces Lyso-PAF.[1] While historically considered biologically inactive, recent studies have suggested that Lyso-PAF itself may possess intracellular signaling functions, for instance, in the RAS-RAF1 signaling pathway.
Given its central role in the PAF cycle and its potential signaling functions, accurate quantification of Lyso-PAF species, such as Lyso-PAF C18 (with an 18-carbon alkyl chain at the sn-1 position), is crucial for understanding its biological role and for the development of therapeutics targeting these pathways. This application note provides a detailed protocol for the quantification of Lyso-PAF C18 in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique.
Signaling Pathway
The remodeling pathway is a major route for the synthesis of PAF in response to inflammatory stimuli. It begins with the cleavage of a fatty acid from the sn-2 position of a membrane phospholipid, such as 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, by phospholipase A2 (PLA2) to produce Lyso-PAF. Lyso-PAF is then acetylated by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. PAF exerts its effects by binding to the PAF receptor (PAFR). The signaling is terminated by the hydrolysis of the acetyl group at the sn-2 position by PAF acetylhydrolase (PAF-AH), converting PAF back to the inactive Lyso-PAF.
Caption: The PAF Remodeling and Inactivation Pathway.
Experimental Protocols
Materials and Reagents
-
Lyso-PAF C18 standard (PubChem CID: 3985)
-
Lyso-PAF C18-d4 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)
-
Formic acid (99%+) (Sigma-Aldrich or equivalent)
-
Ammonium formate (B1220265) (LC-MS grade) (Sigma-Aldrich or equivalent)
-
Human plasma (sourced from a certified vendor)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (polypropylene)
Sample Preparation
The sample preparation workflow is designed to be simple and efficient, utilizing protein precipitation to extract the analyte and internal standard from the plasma matrix.
Caption: Sample Preparation Workflow for Lyso-PAF C18 from Plasma.
Protocol:
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (Lyso-PAF C18-d4, 100 ng/mL in methanol).
-
Add 180 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) mobile phase A and mobile phase B.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Shimadzu Nexera, Agilent 1290 Infinity II, or equivalent |
| Column | Waters ACQUITY BEH C18, 50 mm x 2.1 mm, 1.7 µm or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX QTRAP 6500+, Agilent 6495, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| Dwell Time | 50 ms |
| Resolution | Q1: Unit, Q3: Unit |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Lyso-PAF C18 | 510.4 | 184.1 | 35 | 80 |
| 510.4 | 104.1 | 45 | 80 | |
| Lyso-PAF C18-d4 | 514.4 | 184.1 | 35 | 80 |
| 514.4 | 104.1 | 45 | 80 |
Note: The product ion m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, providing specificity. The secondary transition (m/z 104.1) can be used for confirmation.
Quantitative Data
The method was validated for linearity, sensitivity, accuracy, and precision. Calibration standards were prepared by spiking known concentrations of Lyso-PAF C18 into a surrogate matrix (e.g., charcoal-stripped plasma).
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 92% - 108% |
| Matrix Effect | Minimal, compensated by internal standard |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Lyso-PAF C18 in human plasma. The protocol, featuring a straightforward protein precipitation step and a rapid chromatographic run, is well-suited for high-throughput analysis in clinical research and drug development settings. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative data. This method will be a valuable tool for researchers investigating the roles of Lyso-PAF in health and disease.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Extraction of Lyso-PAF C18 from Cultured Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the extraction of Lyso-Platelet-Activating Factor C18 (Lyso-PAF C18) from cultured mammalian cells. Lyso-PAF is a key lysophospholipid involved in various physiological and pathological processes, acting as a precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF). Accurate quantification of cellular Lyso-PAF C18 is crucial for understanding its role in cell signaling and as a potential biomarker in drug development.
The described method employs a modified Bligh and Dyer liquid-liquid extraction to efficiently isolate total lipids from the cellular matrix. This is followed by a solid-phase extraction (SPE) step to enrich the Lyso-PAF C18 fraction, thereby increasing the sensitivity and specificity of subsequent analytical quantification, typically performed by mass spectrometry (MS).
Experimental Protocols
I. Total Lipid Extraction from Cultured Cells (Modified Bligh and Dyer Method)
This protocol is optimized for a starting cell number of approximately 1 x 10^6 to 1 x 10^7 cells. Reagent volumes should be scaled accordingly for different cell quantities.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Deionized water (H₂O)
-
Glass centrifuge tubes with PTFE-lined caps
-
Cell scraper
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and gently scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
-
Cell Lysis and Monophasic Extraction:
-
Transfer the cell suspension or pellet to a glass centrifuge tube.
-
Add methanol and chloroform in a sequential manner to achieve a final single-phase solvent system of Chloroform:Methanol:Water (from the cell suspension) of approximately 1:2:0.8 (v/v/v).[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough cell lysis and lipid solubilization.
-
Incubate the mixture at room temperature for 15 minutes.
-
-
Phase Separation:
-
Add chloroform and deionized water to the monophasic mixture to induce phase separation. The final ratio of Chloroform:Methanol:Water should be approximately 2:2:1.8 (v/v/v).
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the tube at 1,000 x g for 10 minutes at room temperature to facilitate the separation of the aqueous and organic phases.
-
-
Collection of the Organic Phase:
-
Carefully aspirate the lower, organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.
-
-
Re-extraction of the Aqueous Phase:
-
To maximize lipid recovery, add an additional volume of chloroform to the remaining aqueous phase and protein pellet.
-
Vortex for 1 minute and centrifuge as in step 3.
-
Collect the lower organic phase and combine it with the organic phase from step 4.
-
-
Solvent Evaporation:
-
Dry the combined organic extracts under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
The resulting lipid film can be stored at -80°C until further processing.
-
II. Solid-Phase Extraction (SPE) for Lyso-PAF C18 Enrichment
This protocol utilizes a silica-based SPE cartridge to separate Lyso-PAF from other lipid classes.
Materials:
-
Dried lipid extract from Section I
-
Silica (B1680970) SPE cartridges (e.g., 100 mg)
-
SPE vacuum manifold
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetone (B3395972), HPLC grade
-
Glass collection tubes
Procedure:
-
Cartridge Conditioning:
-
Place the silica SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing methanol through it, followed by chloroform. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in a small volume of chloroform.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing (Elution of Neutral Lipids and Fatty Acids):
-
Wash the cartridge with chloroform to elute neutral lipids.
-
Subsequently, wash with acetone to elute free fatty acids. Collect these fractions for other analyses if desired, or discard them.
-
-
Elution of Lyso-PAF C18:
-
Elute the Lyso-PAF C18 fraction from the cartridge using a solvent mixture of chloroform and methanol (e.g., 1:1, v/v). The exact ratio may require optimization depending on the specific SPE cartridge and other lysophospholipids of interest.
-
-
Final Processing:
-
Dry the eluted Lyso-PAF C18 fraction under a stream of nitrogen.
-
The purified extract is now ready for quantification by a suitable analytical method, such as LC-MS/MS.
-
Data Presentation
Table 1: Quantitative Parameters for Lyso-PAF C18 Extraction
| Parameter | Value/Range | Notes |
| Cell Number | 1 x 10^6 - 1 x 10^7 cells | Starting material for the protocol. |
| Centrifugation Speed | 500 - 1,000 x g | For cell pelleting and phase separation. |
| Centrifugation Time | 5 - 10 minutes | For cell pelleting and phase separation. |
| Solvent Ratios (v/v/v) | ||
| Monophasic Extraction | CHCl₃:MeOH:H₂O (1:2:0.8) | Initial single-phase extraction.[1] |
| Biphasic Separation | CHCl₃:MeOH:H₂O (2:2:1.8) | For phase separation. |
| SPE Cartridge | 100 mg Silica | Stationary phase for enrichment. |
| SPE Wash Solvents | Chloroform, Acetone | To remove interfering lipids. |
| SPE Elution Solvent | Chloroform:Methanol (e.g., 1:1) | To elute the Lyso-PAF fraction. |
| Storage Temperature | -80°C | For long-term storage of lipid extracts. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Lyso-PAF C18 extraction.
Lyso-PAF Signaling Pathway (Remodeling Pathway)
Caption: The remodeling pathway of PAF biosynthesis.
References
Application Note: Quantitative Analysis of Lyso-PAF C-18 in Biological Matrices Using Lyso-PAF C-18-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18) is a bioactive lipid molecule that serves as the precursor for the potent inflammatory mediator Platelet-Activating Factor (PAF) in the remodeling pathway.[1][2] It is formed through the action of phospholipase A2 on membrane phospholipids.[2][3] Given its central role in the biosynthesis of PAF, accurate quantification of this compound in various biological matrices is crucial for understanding inflammatory processes and for the development of novel therapeutics targeting these pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using a stable isotope-labeled internal standard, this compound-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects.[4]
Analyte and Internal Standard Properties
A summary of the key properties of the analyte and the internal standard is provided below.
| Property | This compound (Analyte) | This compound-d4 (Internal Standard) |
| Chemical Name | 1-O-octadecyl-sn-glycero-3-phosphocholine | 1-O-octadecyl-d4-sn-glycero-3-phosphocholine |
| Molecular Formula | C₂₆H₅₆NO₆P | C₂₆H₅₂D₄NO₆P |
| Molecular Weight | 509.7 g/mol | 513.7 g/mol |
| Purity | >99% | ≥99% deuterated forms (d1-d4) |
| Storage | -20°C | -20°C |
Experimental Protocols
This section details the complete workflow for the quantification of this compound, from sample preparation to data analysis.
Materials and Reagents
-
This compound (analyte standard)
-
This compound-d4 (internal standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (or other biological matrix)
-
96-well plates and sealing mats
-
Centrifuge capable of handling 96-well plates
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with methanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound-d4 primary stock with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting Lyso-PAF from plasma samples.
-
Aliquot 50 µL of each sample (plasma, calibration standards, and quality control samples) into a 96-well plate.
-
Add 10 µL of the internal standard spiking solution (100 ng/mL this compound-d4) to every well, except for the blank samples.
-
To precipitate proteins, add 200 µL of cold methanol to each well.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These may need to be optimized for specific instrumentation.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 510.4 | 184.1 | 100 | 35 |
| This compound-d4 | 514.4 | 184.1 | 100 | 35 |
Note: The precursor ion for this compound-d4 may vary depending on the exact position of the deuterium (B1214612) labels. The product ion at m/z 184.1 is characteristic of the phosphocholine (B91661) head group and is expected to be the same for both the analyte and the internal standard.
Data Analysis and Quantification
-
Integrate the peak areas for both this compound and this compound-d4 for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
A summary of typical validation parameters for this type of assay is provided below. Actual results may vary depending on the laboratory and instrumentation.
| Parameter | Typical Acceptance Criteria | Illustrative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |
| Precision (%CV) | < 15% (within-run and between-run) | < 10% |
| Accuracy (%Bias) | ± 15% | -5% to +8% |
| Recovery | Consistent and reproducible | ~90% |
| Matrix Effect | Within acceptable limits | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Lyso-PAF and PAF Biosynthesis (Remodeling Pathway)
Caption: The remodeling pathway of PAF biosynthesis.
Conclusion
This application note provides a comprehensive and robust method for the quantification of this compound in biological matrices using this compound-d4 as an internal standard. The use of stable isotope dilution coupled with LC-MS/MS ensures high accuracy, precision, and sensitivity. This protocol is suitable for researchers in both academic and industrial settings who are investigating the role of Lyso-PAF in health and disease.
References
- 1. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
Application Note: Quantitative Analysis of Lyso-PAF by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF), or 1-O-alkyl-sn-glycero-3-phosphocholine, has long been considered the biologically inactive precursor and metabolite of the potent inflammatory lipid mediator, platelet-activating factor (PAF). However, recent evidence has illuminated its role as a signaling molecule in its own right, particularly in intracellular pathways such as the RAS-RAF1 cascade.[1][2] Accurate and sensitive quantification of Lyso-PAF is therefore crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting lipid signaling pathways.
Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the quantification of Lyso-PAF. Due to the low volatility of Lyso-PAF, a derivatization step is necessary to enable its analysis by GC-MS. This application note provides detailed protocols for the analysis of Lyso-PAF in biological samples using GC-MS, including lipid extraction, derivatization, and quantitative analysis by stable isotope dilution.
Signaling Pathway of Lyso-PAF in the RAS-RAF1 Cascade
Intracellular Lyso-PAF has been shown to be a key element in the RAS-RAF1 signaling pathway.[2][3] It contributes to the activation of RAF1 by binding to and promoting the activation of p21-activated kinase 2 (PAK2).[2][3] Activated PAK2 then phosphorylates RAF1 at Serine 338, a critical step in its activation. This pathway is particularly important in cells with mutant NRAS.[1][2]
Caption: Intracellular signaling pathway of Lyso-PAF in the RAS-RAF1 cascade.
Experimental Protocols
A generalized workflow for the GC-MS analysis of Lyso-PAF is presented below. This involves lipid extraction, purification, derivatization, and subsequent GC-MS analysis.
Caption: Experimental workflow for Lyso-PAF analysis by GC-MS.
I. Lipid Extraction from Cells
This protocol is adapted from standard lipid extraction procedures.
-
Cell Harvesting: Harvest approximately 1 x 106 cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Addition: Resuspend the cell pellet in 50 µL of water.[4] Add a known amount of deuterated Lyso-PAF internal standard (e.g., 1-O-hexadecyl(d3)-2-lyso-sn-glycero-3-phosphocholine).
-
Methanol Lysis: Add 450 µL of methanol, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.[4]
-
Phase Separation: Add 500 µL of chloroform (B151607) and vortex. Add 200 µL of water to induce phase separation. Vortex again and centrifuge at ~2000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
II. Derivatization
Two primary derivatization methods are presented. The choice of method may depend on available reagents and instrumentation.
Method A: Direct Derivatization with Pentafluorobenzoyl Chloride (PFBCl)
This method is a single-step process that cleaves the phosphocholine (B91661) headgroup and derivatizes the molecule.[5]
-
To the dried lipid extract, add pentafluorobenzoyl chloride. The reaction is carried out at 150°C.[5]
-
This reaction converts Lyso-PAF into a derivative containing a pentafluorobenzoyl group in place of the phosphocholine moiety and a chlorine atom replacing the free hydroxyl group.[5]
-
After the reaction, the excess reagent is removed under nitrogen, and the sample is reconstituted in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS analysis.
Method B: Hydrolysis and Acetonide Formation
This two-step method first removes the phosphocholine headgroup, followed by derivatization of the resulting diol.[1]
-
Hydrolysis: Resuspend the dried lipid extract in a suitable buffer and treat with phospholipase C or hydrofluoric acid to hydrolyze the phosphocholine moiety, yielding 1-O-alkyl-sn-glycerol.[1]
-
Purification: The resulting ether monoglyceride is purified from the reaction mixture, for example, by solid-phase extraction.
-
Acetonide Formation: The purified 1-O-alkyl-sn-glycerol is then condensed with acetone to form the 1-O-alkyl-2,3-isopropylidene glycerol (B35011) derivative.[1]
-
Final Steps: The derivative is extracted into an organic solvent, which is then evaporated and reconstituted for GC-MS analysis.
III. GC-MS Analysis
The following are general GC-MS conditions. Parameters should be optimized for the specific instrument and derivative being analyzed.
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: DB-1 or DB-5 capillary column (e.g., 12 m x 0.20 mm x 0.33 µm).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 3°C/min to 280°C.
-
Hold: 12 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) for PFB derivatives or Electron Ionization (EI) for isopropylidene derivatives.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode.
-
For 1-O-alkyl-2,3-isopropylidene glycerol: Monitor the [M-15]+ fragment ions corresponding to the endogenous Lyso-PAF and the deuterated internal standard.[1]
-
For PFBCl derivative: Monitor characteristic fragment ions of the derivatized analyte and internal standard.
-
Quantitative Data
The following table summarizes reported concentrations of Lyso-PAF in different biological samples, as determined by mass spectrometry.
| Biological Sample | Species | Condition | Lyso-PAF Concentration | Fold Change | Reference |
| Leukocytes | Rabbit | Resting | 3.76 pmol/106 cells | - | [5] |
| Leukocytes | Rabbit | Stimulated (A23187) | - | 1.7-fold increase | [5] |
| Neutrophils | Human | Resting | ~300 pg/106 cells | - | [1] |
| Neutrophils | Human | Stimulated (A23187) | - | 2-3-fold increase | [1] |
Conclusion
The GC-MS methods outlined in this application note provide a robust and sensitive approach for the quantification of Lyso-PAF in biological matrices. The use of stable isotope-labeled internal standards and appropriate derivatization are critical for achieving accurate and reproducible results. These protocols can be adapted by researchers to investigate the role of Lyso-PAF in various physiological and disease contexts, aiding in the discovery and development of new therapeutic agents.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Lyso-PAF for HPLC Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Lyso-PAF Analysis
Lyso-platelet-activating factor (Lyso-PAF), or 1-O-alkyl-sn-glycero-3-phosphocholine, is a key lysophospholipid precursor in the biosynthesis of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[1][2][3] It is formed by the action of phospholipase A2 on membrane phospholipids (B1166683) and is converted to PAF via the enzyme lyso-PAF acetyltransferase.[2][3] Conversely, the inactivation of PAF by PAF-acetylhydrolases regenerates Lyso-PAF, making its concentration a critical indicator of inflammatory status and lipid metabolism.[1][4] While once considered biologically inactive, recent studies have revealed that intracellular Lyso-PAF possesses its own signaling functions, notably in the RAS-RAF1 signaling pathway.[5]
Direct quantification of Lyso-PAF by High-Performance Liquid Chromatography (HPLC) is challenging due to its lack of a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or fluorescence detectors.[6] To overcome this limitation, chemical derivatization is employed. This process involves reacting the hydroxyl group at the sn-2 position of Lyso-PAF with a labeling reagent to introduce a moiety that is highly responsive to UV or fluorescence detection, thereby significantly enhancing analytical sensitivity and selectivity.[7][8][9][10]
This document provides detailed protocols for the pre-column derivatization of Lyso-PAF for sensitive HPLC analysis.
Signaling and Metabolic Context
The "remodeling pathway" is a primary route for PAF synthesis in response to inflammatory stimuli. Understanding this pathway is crucial for interpreting Lyso-PAF and PAF measurements.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. welch-us.com [welch-us.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Synthesis of PAF C-18 from Lyso-PAF C-18 Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-18, chemically known as 1-O-octadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its synthesis from the corresponding lyso-PAF C-18 intermediate is a crucial step for various research applications, from elucidating signaling pathways to developing novel therapeutics. This document provides detailed application notes and protocols for the chemical synthesis of PAF C-18 from its lyso intermediate, focusing on a robust and efficient acetylation procedure.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of PAF C-18.
| Parameter | Value | Method of Determination |
| Starting Material | ||
| This compound Purity | ≥98% | HPLC, NMR |
| Reaction Conditions | ||
| This compound Concentration | ~10-50 mM in pyridine (B92270) | N/A |
| Acetic Anhydride (B1165640) | 1.5–2.0 equivalents per hydroxyl group | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Reaction Time | Monitored by TLC until completion | TLC |
| Product Characteristics | ||
| Yield | High | Gravimetric analysis after purification |
| Purity | ≥97% | HPLC, NMR |
| Molecular Weight | 551.7 g/mol | Mass Spectrometry |
Experimental Protocols
This section details the methodologies for the key experiments involved in the synthesis and purification of PAF C-18.
Protocol 1: Acetylation of this compound
This protocol describes the chemical synthesis of PAF C-18 by acetylation of the this compound intermediate using acetic anhydride in pyridine.[1]
Materials:
-
This compound (1-O-octadecyl-sn-glycero-3-phosphocholine)
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Anhydrous Toluene (B28343)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Argan gas or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by TLC until the starting material (this compound) is completely consumed.
-
Quench the reaction by adding a small amount of dry methanol to consume any excess acetic anhydride.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step several times to ensure complete removal of pyridine.[2]
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude PAF C-18.
Protocol 2: Purification of PAF C-18 by Silica (B1680970) Gel Chromatography
This protocol outlines the purification of the crude PAF C-18 product using silica gel column chromatography.
Materials:
-
Crude PAF C-18
-
Silica gel for column chromatography
-
Appropriate solvent system (e.g., a gradient of methanol in chloroform (B151607) or dichloromethane)
Procedure:
-
Prepare a silica gel column with the chosen solvent system.
-
Dissolve the crude PAF C-18 in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure PAF C-18.
-
Evaporate the solvent under reduced pressure to obtain the purified PAF C-18.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of the purity of the synthesized PAF C-18 using reverse-phase HPLC.
Materials:
-
Purified PAF C-18
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a suitable mobile phase, for example, a mixture of methanol and water or acetonitrile and water. For lipid analysis, a gradient elution is often effective, starting with a higher polarity and moving to a lower polarity.[3]
-
Dissolve a small amount of the purified PAF C-18 in the initial mobile phase.
-
Inject the sample into the HPLC system equipped with a C18 column.
-
Run the HPLC analysis using a suitable gradient program.
-
Monitor the elution profile using a suitable detector (e.g., UV detector at a low wavelength or an Evaporative Light Scattering Detector (ELSD)).
-
Determine the purity of the PAF C-18 by calculating the peak area of the product relative to the total peak area.
Visualizations
Experimental Workflow: Synthesis of PAF C-18
Caption: Workflow for the synthesis and purification of PAF C-18.
Signaling Pathway: PAF C-18 Receptor Activation
Caption: PAF C-18 signaling pathway via Gq-PLC activation.
References
Application Notes and Protocols for Lyso-PAF C18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor C18 (Lyso-PAF C18), with the systematic name 1-O-octadecyl-sn-glycero-3-phosphocholine, is a bioactive lipid molecule that serves as both a precursor and a breakdown product of the potent inflammatory mediator, Platelet-Activating Factor (PAF) C18. While historically considered an inactive intermediate, recent research has unveiled its distinct biological activities, often opposing those of PAF.[1][2] These application notes provide a comprehensive overview of the use of Lyso-PAF C18 in cell culture experiments, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Chemical Properties and Preparation
Chemical Structure:
Figure 1: Lyso-PAF C18 signaling via the cAMP-PKA pathway.
Role in Cancer Cell Signaling
In certain cancer cells, particularly those with NRAS mutations, intracellular Lyso-PAF C18 plays a role in the activation of the RAS-RAF1 signaling pathway, contributing to cell proliferation. [3] Signaling Pathway: PLA2G7-Lyso-PAF-PAK2-RAF1 Axis
Intracellular Lyso-PAF, a product of PLA2G7 activity, can promote the activation of p21-activated kinase 2 (PAK2), which in turn phosphorylates and activates RAF1, a key component of the MAPK/ERK pathway. [3]
References
- 1. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyso-PAF C18 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Lyso-Platelet Activating Factor C18 (Lyso-PAF C18) as an analytical standard in research. Lyso-PAF C18, also known as 1-O-octadecyl-sn-glycero-3-phosphocholine, is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes. Accurate quantification and characterization of Lyso-PAF C18 are crucial for understanding its role in cellular signaling and as a biomarker.
Chemical and Physical Properties
Lyso-PAF C18 is a lysophospholipid characterized by an octadecyl ether linkage at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone.
| Property | Value | Reference |
| Chemical Name | 1-O-octadecyl-sn-glycero-3-phosphocholine | [1][2] |
| CAS Number | 74430-89-0 | [2] |
| Molecular Formula | C₂₆H₅₆NO₆P | [1][2] |
| Molecular Weight | 509.7 g/mol | |
| Appearance | White solid or lyophilized powder | |
| Purity (Typical) | ≥98% (assessed by TLC) | |
| Solubility | Soluble in chloroform (B151607), slightly soluble in methanol (B129727) and ethanol. |
Quality Control of Analytical Standards
Ensuring the quality of the Lyso-PAF C18 analytical standard is critical for obtaining accurate and reproducible experimental results. A typical Certificate of Analysis for a high-quality standard will include the following tests:
| Analytical Technique | Specification | Purpose |
| Thin Layer Chromatography (TLC) | >99% Purity | To assess the purity of the compound and detect any non-volatile impurities. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Spectrum consistent with structure | To confirm the chemical structure and identify the different proton environments within the molecule. |
| Mass Spectrometry (MS) | [M+H]⁺ = 510.7 ± 1 amu | To confirm the molecular weight of the compound. The protonated molecule is a common ion observed in electrospray ionization. |
Note: The exact mass of the protonated molecule [M+H]⁺ is 510.3918.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Lyso-PAF C18 in biological samples. The use of a stable isotope-labeled internal standard, such as Lyso-PAF C18-d4, is highly recommended to correct for matrix effects and variations in sample processing.
Sample Preparation from Biological Matrices
A common method for extracting lysophospholipids from plasma or tissue homogenates is liquid-liquid extraction.
Protocol: Lipid Extraction from Plasma
-
To 100 µL of plasma, add 10 µL of a known concentration of Lyso-PAF C18-d4 internal standard solution.
-
Add 1 mL of methanol and vortex thoroughly to precipitate proteins.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
This protocol provides a general framework. Optimization of parameters may be required for specific instrumentation and matrices.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 50% B; 2-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lyso-PAF C18 | 510.4 | 184.1 |
| Lyso-PAF C18-d4 (Internal Standard) | 514.4 | 184.1 |
Note: The precursor ion for Lyso-PAF C18 corresponds to the [M+H]⁺ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine head group fragment.
Analysis by HPLC with Fluorescence Detection
For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography (HPLC) with fluorescence detection offers a sensitive alternative for the quantification of Lyso-PAF C18 after derivatization with a fluorescent tag.
Derivatization Protocol
This protocol is based on the derivatization of the hydroxyl group of Lyso-PAF C18 with 9-anthracenepropionic acid.
-
Dry the lipid extract containing Lyso-PAF C18 under nitrogen.
-
To the dried sample, add 100 µL of a 2-fold molar excess of 9-anthracenepropionic acid in anhydrous acetonitrile.
-
Add 20 µL of a solution containing dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous acetonitrile.
-
Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
Stop the reaction by adding 10 µL of water.
-
Centrifuge to pellet the dicyclohexylurea (DCU) byproduct.
-
Transfer the supernatant to a new vial for HPLC analysis.
HPLC Method
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | Water |
| Gradient | 0-5 min: 80% A; 5-20 min: 80-100% A; 20-25 min: 100% A; 25.1-30 min: 80% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 254 nm, Emission: 450 nm |
Structural Confirmation by NMR Spectroscopy
Signaling Pathways Involving Lyso-PAF C18
Lyso-PAF C18 is a crucial intermediate in the "remodeling pathway" of PAF biosynthesis. It is formed from membrane phospholipids (B1166683) by the action of phospholipase A₂ (PLA₂) and is subsequently acetylated by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. PAF then exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).
Experimental Workflow for Studying Lyso-PAF Metabolism
Caption: Workflow for the analysis of Lyso-PAF C18 from biological samples.
PAF Biosynthesis Remodeling Pathway
Caption: The remodeling pathway of PAF C18 biosynthesis.
Downstream Signaling of the PAF Receptor
The PAF receptor is primarily coupled to the Gq family of G-proteins. Activation of the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This can subsequently activate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, leading to a variety of cellular responses such as inflammation, platelet aggregation, and cell proliferation.
Caption: Simplified downstream signaling pathway of the PAF receptor.
References
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Lyso-PAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key lysophospholipid involved in a variety of physiological and pathological processes. As the inactive precursor of platelet-activating factor (PAF), a potent lipid mediator of inflammation, the accurate separation and quantification of Lyso-PAF are crucial for understanding its role in signaling pathways and for the development of therapeutic agents targeting these pathways.[1][2][3] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), offers a sensitive and specific method for the analysis of Lyso-PAF in complex biological samples.[4][5] This application note provides detailed protocols for the separation of Lyso-PAF using normal-phase HPLC and presents a summary of expected quantitative data.
Signaling Pathways Involving Lyso-PAF
Lyso-PAF is a central molecule in the biosynthesis of PAF, primarily through the "remodeling" pathway. A less common route for PAF synthesis is the de novo pathway. Understanding these pathways is essential for contextualizing the role of Lyso-PAF in cellular signaling.
Experimental Workflow for Lyso-PAF Analysis
A typical workflow for the analysis of Lyso-PAF from biological samples involves lipid extraction, followed by HPLC separation and detection.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade hexane, isopropanol, acetonitrile, methanol, chloroform (B151607), and water.
-
Reagents: Acetic acid, ammonium (B1175870) acetate (B1210297), or potassium acetate for mobile phase preparation.
-
Standards: Lyso-PAF standards (e.g., C16:0, C18:0) and internal standards (e.g., deuterated Lyso-PAF).
Sample Preparation: Lipid Extraction
A modified Bligh-Dyer method is commonly used for the extraction of lipids from biological samples.
-
To 1 volume of aqueous sample (e.g., plasma), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute to ensure monophasic mixing.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 1000 x g for 10 minutes to pellet any precipitated protein and clarify the phase boundary.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for HPLC analysis.
HPLC Protocol: Normal-Phase Separation of Lyso-PAF
This protocol is adapted from established methods for the separation of lysophospholipids.
-
Column: Silica-based normal-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Hexane:Isopropanol:Acetic Acid (100:2:0.02, v/v/v)
-
Mobile Phase B: Methyl-tertiary-butyl-ether:Methanol:Aqueous Ammonium Acetate (pH 8.6) (5:8:2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 206 nm or Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 100 | 0 |
| 25.0 | 100 | 0 |
Note: This gradient is a starting point and may require optimization depending on the specific column and instrumentation used. The initial isocratic step with Mobile Phase A allows for the elution of neutral lipids, while the gradient to Mobile Phase B facilitates the separation and elution of more polar phospholipids, including Lyso-PAF.
Data Presentation
The following table summarizes typical quantitative data obtained from the HPLC analysis of Lyso-PAF. Retention times are illustrative and can vary based on the specific chromatographic conditions.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Linearity Range | Recovery |
| Lyso-PAF (C16:0) | ~18.5 | < 200 pg (on-column) | 10 - 2000 ng | > 95% |
| Lyso-PAF (C18:0) | ~19.2 | < 200 pg (on-column) | 10 - 2000 ng | > 95% |
| Phosphatidylcholine (PC) | ~12.0 | - | - | > 96% |
| Lysophosphatidylcholine (LPC) | ~21.0 | - | - | > 96% |
Conclusion
The described normal-phase HPLC method provides a robust and reliable approach for the separation and quantification of Lyso-PAF from biological matrices. When coupled with mass spectrometry, this technique offers high sensitivity and specificity, making it an invaluable tool for researchers in lipidomics, cell signaling, and drug development. The provided protocols and data serve as a comprehensive guide for the implementation of Lyso-PAF analysis in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of platelet-activating factor and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatography of platelet-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Lyso-PAF Isoforms in Nasal Polyps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of Lyso-Platelet-Activating Factor (Lyso-PAF) isoforms in nasal polyp tissues. The protocols outlined below detail the necessary steps from sample collection and preparation to instrumental analysis and data interpretation. This information is intended to support research into the role of Lyso-PAF in the pathophysiology of nasal polyps and to aid in the development of novel therapeutic strategies.
Introduction
Chronic rhinosinusitis with nasal polyps (CRSwNP) is a chronic inflammatory disease of the upper airways. Recent studies have implicated the Platelet-Activating Factor (PAF) system in the pathogenesis of CRSwNP. Lyso-PAF, the inactive precursor and metabolite of PAF, has been found in elevated concentrations in nasal polyp tissues, suggesting its potential involvement in the inflammatory cascade. Specifically, certain Lyso-PAF isoforms, such as C16:0, C18:0, and C18:1, have been identified and quantified in nasal polyps, showing significant differences in their levels compared to healthy nasal mucosa, particularly in patients with comorbid asthma.[1][2][3] This document provides detailed methodologies for the accurate quantification of these Lyso-PAF isoforms.
Quantitative Data Summary
The following table summarizes the reported concentrations of Lyso-PAF isoforms in healthy nasal mucosa and different phenotypes of nasal polyps. The data is presented as mean ± standard error of the mean (SEM).
| Analyte | Healthy Nasal Mucosa (NM) (n=8) | CRSwNP without Asthma (n=6) | CRSwNP with Asthma (n=12) | CRSwNP with NSAID-Tolerant Asthma (n=6) | CRSwNP with NSAID-Exacerbated Respiratory Disease (N-ERD) (n=6) |
| Lyso-PAF C16 (pg/mg tissue) | 10.5 ± 2.1 | 15.2 ± 3.5 | 35.1 ± 6.2 | 38.4 ± 8.1 | 40.2 ± 7.5# |
| Lyso-PAF C18 (pg/mg tissue) | 8.9 ± 1.9 | 12.8 ± 2.9 | 29.8 ± 5.5 | 32.1 ± 6.8 | 34.5 ± 6.1# |
| Lyso-PAF C18:1 (pg/mg tissue) | 6.2 ± 1.5 | 9.5 ± 2.1 | 22.4 ± 4.8 | 25.1 ± 5.3 | 28.9 ± 5.9*# |
* p < 0.05 compared to NM; # p < 0.05 compared to CRSwNP without asthma. Data adapted from[1][2][3].
Experimental Protocols
A detailed protocol for the quantification of Lyso-PAF isoforms in nasal polyp tissue is provided below. This protocol covers tissue homogenization, lipid extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Nasal Polyp Tissue Homogenization
-
Objective: To disrupt the tissue structure and release intracellular lipids.
-
Materials:
-
Nasal polyp tissue samples, stored at -80°C.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Bead beater homogenizer.
-
2 mL screw-cap tubes with ceramic beads.
-
-
Protocol:
-
Weigh the frozen nasal polyp tissue (approximately 30-50 mg).
-
Place the tissue in a pre-chilled 2 mL screw-cap tube containing ceramic beads.
-
Add 1 mL of ice-cold PBS to the tube.
-
Homogenize the tissue using a bead beater homogenizer (e.g., FastPrep-24™) at a high-speed setting for 40 seconds. Repeat the homogenization step twice with a 1-minute interval on ice in between to prevent overheating.
-
Visually inspect the sample to ensure complete homogenization.
-
Keep the homogenate on ice for immediate use in lipid extraction.
-
Lipid Extraction (Modified Bligh & Dyer Method)
-
Objective: To efficiently extract lipids, including Lyso-PAF isoforms, from the tissue homogenate.
-
Materials:
-
Tissue homogenate from the previous step.
-
Chloroform (B151607), HPLC grade.
-
Methanol (B129727), HPLC grade.
-
0.9% NaCl solution.
-
Deuterated internal standards (e.g., Lyso-PAF C16-d4, Lyso-PAF C18-d4).
-
Glass centrifuge tubes with Teflon-lined caps.
-
-
Protocol:
-
To 1 mL of tissue homogenate in a glass centrifuge tube, add a known amount of deuterated internal standards.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.
-
Quantification by LC-MS/MS
-
Objective: To separate and quantify the individual Lyso-PAF isoforms.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Lyso-PAF C16:0 482.4 184.1 25 Lyso-PAF C18:0 510.4 184.1 25 Lyso-PAF C18:1 508.4 184.1 25 | Lyso-PAF C16-d4 (IS) | 486.4 | 184.1 | 25 |
-
Data Analysis: Quantify the endogenous Lyso-PAF isoforms by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing it to a standard curve.
-
Visualizations
Signaling Pathway
Caption: Intracellular Lyso-PAF signaling pathway leading to RAF1 activation.
Experimental Workflow
Caption: Workflow for quantifying Lyso-PAF isoforms in nasal polyps.
Logical Relationship
Caption: Relationship of Lyso-PAF to CRSwNP pathophysiology.
References
- 1. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lyso-PAF C-18 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Lyso-PAF C-18.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound should be stored at -20°C for long-term stability.[1][2] It is available as a lyophilized powder or in a solution.[1][2] When stored at -20°C, it is stable for at least four years.
Q2: How should I handle this compound upon receipt?
This compound is typically shipped at room temperature for continental US deliveries, but this may vary for other locations. Regardless of the shipping condition, it is crucial to store it at -20°C immediately upon receipt to ensure its stability.
Q3: How do I reconstitute lyophilized this compound?
This compound powder has limited solubility in biologically compatible solvents like DMSO or ethanol (B145695). It is slightly soluble in chloroform (B151607) (0.1-1 mg/mL). For aqueous solutions, it is recommended to use a buffer and to be aware that the stability is significantly reduced (stable for 24-48 hours) and should be stored at 4°C. To enhance solubility in aqueous buffers, sonication or the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) may be necessary.
Q4: Can I store this compound in a solution?
Yes, but storage conditions depend on the solvent. Organic stock solutions, such as those in chloroform or an ethanol:water (1:1) mixture, should be stored at -20°C. Aqueous preparations are much less stable and should be stored at 4°C and used within 24-48 hours. It is important to note that dilute stock solutions can adsorb to plastic and glass surfaces, which can lead to a significant decrease in the actual concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound has been consistently stored at -20°C. For aqueous solutions, prepare them fresh before each experiment. |
| Adsorption of the lipid to labware. | Use low-adhesion microcentrifuge tubes and pipette tips. For dilute solutions, consider preparing them in a buffer containing a carrier protein like 0.1% fatty acid-free BSA. | |
| Difficulty dissolving the lyophilized powder | Low solubility in the chosen solvent. | For organic solvents, try chloroform. For aqueous buffers, sonication may help disperse the lipid. Alternatively, dissolve in an ethanol:water (1:1, v/v) mixture, which may require gentle heating and sonication. |
| Loss of biological activity | Contamination of the stock solution. | Prepare fresh solutions from the lyophilized powder. Ensure solvents are of high purity. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Physical Form | Lyophilized Powder or in Chloroform Solution | Refer to the product-specific information. | |
| Long-term Storage | -20°C | Store immediately at -20°C upon receipt. | |
| Stability | ≥ 4 years (at -20°C) | Aliquot to avoid repeated freeze-thaw cycles. | |
| Shipping | Room Temperature (may vary) | Transfer to -20°C storage upon arrival. | |
| Aqueous Solution Storage | 4°C | Use within 24-48 hours. | |
| Organic Solution Storage | -20°C | Store tightly sealed to prevent solvent evaporation. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of this compound and a general workflow for troubleshooting common experimental issues.
Caption: this compound in the PAF remodeling and degradation pathways.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Bioassays
-
Objective: To prepare a stock solution of this compound for use in cell-based assays.
-
Materials:
-
This compound (lyophilized powder)
-
Ethanol (200 proof, anhydrous)
-
Sterile deionized water
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile, low-adhesion polypropylene (B1209903) tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 1:1 (v/v) solution of ethanol and sterile deionized water.
-
Add the appropriate volume of the ethanol:water solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the solution clarifies. Gentle warming may aid dissolution but should be done with caution to avoid degradation.
-
Aliquot the stock solution into single-use, low-adhesion tubes to minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For preparing working solutions in aqueous buffers, it is recommended to add a carrier protein such as 0.1% fatty acid-free BSA to prevent adsorption to surfaces and improve stability.
-
Note: The biological activity of this compound is a subject of ongoing research, with some studies suggesting it is biologically inactive while others indicate it may have roles in specific signaling pathways. It is primarily considered a precursor to the more active Platelet-Activating Factor (PAF).
References
preventing degradation of Lyso-PAF C-18 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lyso-PAF C-18 during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (1-O-octadecyl-sn-glyceryl-3-phosphorylcholine) is a bioactive lysophospholipid that acts as a precursor to Platelet-Activating Factor (PAF) C-18 and is an intermediate in its metabolic pathway.[1] Accurate quantification of this compound is crucial for understanding various physiological and pathological processes. Its degradation during analysis can lead to inaccurate measurements and misinterpretation of experimental results.
Q2: What are the main causes of this compound degradation during analysis?
This compound is susceptible to degradation through three primary pathways:
-
Enzymatic Degradation: Enzymes such as phospholipases present in biological samples can metabolize this compound.[2][3]
-
Chemical Hydrolysis: The ester and phosphodiester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of free fatty acids and other degradation products.[4]
-
Oxidation: Although this compound has a saturated alkyl chain, associated polyunsaturated lipids in a sample are prone to oxidation, which can create a reactive environment leading to secondary degradation. The presence of reactive oxygen species (ROS) can also pose a risk.
Q3: How should this compound standards and samples be stored to ensure stability?
For long-term stability of at least four years, this compound should be stored at -20°C.[1] For short-term storage of biological samples and extracts, it is recommended to flash-freeze them in liquid nitrogen and store them at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles by preparing aliquots. After extraction, lipid extracts should be stored in an organic solvent containing an antioxidant at -20°C or lower in an airtight container, protected from light.
Q4: Can light exposure affect the stability of this compound?
While specific studies on the photostability of this compound are limited, it is a general best practice in lipidomics to minimize light exposure to prevent potential photodegradation. Storing samples and standards in amber vials and avoiding prolonged exposure to direct light is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on identifying and preventing degradation.
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Enzymatic Degradation during Sample Preparation | Work quickly and at low temperatures (on ice or at 4°C). Use cold solvents for extraction to quench enzymatic activity. For biological samples, consider adding a broad-spectrum enzyme inhibitor cocktail or specifically a phospholipase inhibitor like Pefabloc. |
| Chemical Hydrolysis | Ensure that the pH of all solutions used during extraction and analysis is maintained within a neutral range (pH 6-8). Avoid strong acids or bases. While some studies on phospholipid coatings show stability between pH 4.5 and 10.8, it is best to err on the side of caution with a narrower range for the analyte in solution. |
| Poor Extraction Efficiency | A simple and effective method for extracting lysophospholipids from plasma involves adding 2 µl of plasma to 1 ml of cold methanol (B129727) containing an internal standard. After vortexing and a 10-minute incubation on ice, the supernatant can be directly analyzed after centrifugation. For other matrices, a Folch or Bligh-Dyer extraction may be necessary, but ensure all steps are performed at low temperatures. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Oxidation Products | The presence of smaller, more polar peaks eluting earlier than the parent this compound peak may indicate oxidation of co-extracted lipids, which can create a complex chromatogram. Add an antioxidant such as Butylated Hydroxytoluene (BHT) or α-tocopherol to the extraction solvent at a concentration of 0.01-0.1% (w/v). |
| Hydrolysis Products | Peaks corresponding to glycerophosphocholine or free fatty acids may indicate hydrolysis. Re-evaluate the pH of all solutions and the temperature at which the sample preparation and analysis are performed. |
| Contamination | Ensure high-purity solvents and reagents are used. Contaminants from plastics or other labware can interfere with the analysis. |
Issue 3: Poor Peak Shape (Tailing or Splitting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Column | Peak tailing for phospholipids (B1166683) can occur due to interactions with active sites on the stationary phase. Ensure the mobile phase pH is appropriate for the column being used. For basic compounds like this compound, a lower pH mobile phase can sometimes improve peak shape. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting or tailing. Dilute the sample and re-inject. |
| Incompatible Injection Solvent | The solvent in which the sample is dissolved should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
| Column Contamination/Void | If all peaks in the chromatogram are affected, it may indicate a problem with the column inlet frit or a void in the packing material. Reverse and flush the column, or if the problem persists, replace the column. |
Quantitative Data Summary
| Parameter | Condition | Recommendation | Reference |
| Long-Term Storage (Standard) | -20°C | Stable for ≥ 4 years | |
| Long-Term Storage (Biological Samples) | -80°C (after flash-freezing) | Minimizes enzymatic degradation | |
| Short-Term Storage (Extracts) | -20°C in organic solvent with antioxidant, protected from light | Prevents oxidation and hydrolysis | |
| Autosampler Temperature | 4°C | Recommended to minimize degradation during analytical runs. Avoid prolonged storage at room temperature. | |
| pH Range | 6-8 | Maintain to prevent chemical hydrolysis. | General Best Practice |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is adapted from a simple methanol extraction method and incorporates best practices to prevent degradation.
Materials:
-
Plasma sample
-
Cold methanol (pre-chilled to -20°C)
-
Internal standard solution (e.g., this compound-d4 in methanol)
-
BHT or α-tocopherol solution (1 mg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge capable of reaching 10,000 x g
-
Ice bucket
Procedure:
-
Pre-chill all necessary tubes and pipette tips on ice.
-
In a 1.5 mL microcentrifuge tube, add 980 µL of cold methanol.
-
Add 10 µL of the internal standard solution.
-
Add 10 µL of the BHT or α-tocopherol solution to achieve a final concentration of approximately 10 µg/mL.
-
Thaw the plasma sample on ice.
-
Add 20 µL of the plasma sample to the methanol mixture.
-
Immediately vortex the tube for 30 seconds.
-
Incubate the tube on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Visualizations
Signaling and Degradation Pathways
Caption: this compound synthesis and potential degradation pathways.
Experimental Workflow for Stable Analysis
Caption: Recommended workflow to minimize this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lyso-PAF C-18 Extraction Efficiency
Welcome to the technical support center for optimizing the extraction efficiency of Lyso-Platelet Activating Factor C-18 (Lyso-PAF C-18). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent methods for this compound extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE techniques, such as the Folch or Bligh-Dyer methods, and simpler protein precipitation with methanol (B129727) are widely used.[1][2][3] SPE, often employing C18 cartridges, is another effective method for sample cleanup and isolation.[4]
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors:
-
Inappropriate Extraction Method: Traditional methods like the Bligh-Dyer extraction can be inefficient for more hydrophilic lysophospholipids such as Lyso-PAF.
-
Suboptimal Solvent Choice: The polarity of the solvent system is critical. For LLE, ensuring the correct solvent ratios is key to efficient partitioning of this compound.
-
Incomplete Phase Separation: In LLE, a cloudy interface or emulsion can trap the analyte, leading to its loss.
-
Lipid Degradation: Lysophospholipids can be susceptible to enzymatic degradation or oxidation if samples are not handled properly (e.g., kept on ice, use of antioxidants).
-
Improper SPE Cartridge Conditioning or Elution: For SPE, incomplete wetting of the sorbent or use of an elution solvent with incorrect polarity can result in poor recovery.
Q3: How can I improve the phase separation in my liquid-liquid extraction?
A3: To improve phase separation, consider the following:
-
Centrifugation: Ensure adequate centrifugation speed and time to pellet precipitated proteins and facilitate a clear separation of aqueous and organic layers.
-
Salt Concentration: The addition of salts to the aqueous phase can enhance the partitioning of lipids into the organic phase.
-
Temperature: Performing the extraction at a controlled, often lower, temperature can sometimes improve phase separation.
Q4: Can I use the same extraction method for different biological matrices?
A4: While the principles remain the same, the protocol may require optimization depending on the sample matrix (e.g., plasma, serum, tissue). The high water content in some tissues may necessitate adjustments to the solvent ratios in LLE methods. For tissue samples, efficient homogenization is a critical first step to ensure the release of lipids.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | Inefficient extraction method for lysophospholipids. | Consider switching from a traditional Bligh-Dyer to a methanol-based precipitation method, which has shown high recovery for Lyso-PAF. For broader lipid profiling, the Folch method is often more effective for lyso-lipids than the Bligh-Dyer method. |
| Suboptimal solvent polarity in LLE. | Adjust the ratios of chloroform/methanol/water to ensure proper partitioning of the more polar this compound. | |
| Poor retention or elution in SPE. | Ensure the C18 cartridge is properly conditioned and not allowed to dry out before loading the sample. Optimize the elution solvent; a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., TFA) is often effective. | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, including vortexing times, incubation periods, and centrifugation parameters. Use an internal standard, such as this compound-d4, to account for variability. |
| Contamination from plasticware or solvents. | Use high-purity, HPLC-grade solvents and prefer glass over plasticware where possible. If using plastic, ensure it is solvent-resistant. | |
| Sample Matrix Effects in LC-MS Analysis | Co-elution of interfering substances. | Incorporate a solid-phase extraction (SPE) cleanup step using a C18 cartridge to remove salts and other interfering compounds prior to LC-MS analysis. |
| Ion suppression or enhancement. | Dilute the sample extract before injection or optimize the chromatographic separation to better resolve this compound from matrix components. |
Data Presentation
Table 1: Comparison of Extraction Efficiencies for Lyso-PAF from Human Plasma.
| Extraction Method | Reported Recovery (%) | Key Advantages | Considerations |
| Methanol Precipitation (LLE) | 80 - 110% | Simple, rapid, and demonstrates high recovery for Lyso-PAF. | May result in a less clean extract compared to SPE. |
| Folch Method (LLE) | Generally effective for a broad range of lipids, including lyso-lipids. | Well-established and effective for a wide range of lipid classes. | Involves multiple steps and larger solvent volumes. |
| Solid-Phase Extraction (C18) | Not specifically reported for this compound, but C18 SPE shows good recovery for a variety of analytes. | Provides a cleaner sample extract, reducing matrix effects in subsequent analyses. | Requires method development to optimize loading, washing, and elution steps for this compound. |
Experimental Protocols
Protocol 1: Methanol Precipitation for this compound Extraction from Plasma
This protocol is adapted from a method for quantifying low-abundance lysoglycerophospholipids in human plasma.
-
Sample Preparation: Thaw 50 µL of human plasma on ice.
-
Protein Precipitation: Add 500 µL of cold methanol to the plasma sample.
-
Internal Standard: It is recommended to add an internal standard (e.g., this compound-d4) at this stage for accurate quantification.
-
Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication for 5 minutes.
-
Incubation: Incubate the samples on ice for 5 minutes.
-
Centrifugation: Centrifuge at 4°C and 16,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.
-
Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) using a C18 Cartridge
This is a general protocol that should be optimized for this compound extraction.
-
Sample Preparation: Reconstitute the sample in up to 1 mL of 0.1-0.5% trifluoroacetic acid (TFA) in water. Ensure the pH is <3.
-
Cartridge Conditioning: Pass 3 mL of a conditioning solution (e.g., 90/10 methanol/water with 0.1% TFA) through the C18 cartridge. Do not allow the cartridge to dry.
-
Cartridge Equilibration: Pass 2 mL of an equilibration solution (e.g., 0.1% TFA in water) through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Slowly load the prepared sample onto the cartridge at a flow rate of approximately 1 drop per second.
-
Washing (Desalting): Pass 1 mL of a desalting solution (e.g., 5% methanol/water with 0.1% TFA) through the cartridge to remove salts and other highly polar impurities.
-
Elution: Elute the bound this compound by slowly passing 1 mL of an elution solution (e.g., 50/50 acetonitrile/water with 0.1% TFA) through the cartridge. Collect the eluate.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the appropriate mobile phase for your analytical method.
Visualizations
Caption: Workflow for this compound extraction using methanol precipitation.
References
Technical Support Center: Minimizing Ion Suppression for Lyso-PAF C-18 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Lyso-PAF C-18 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS analysis of biological samples, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues with this compound analysis.
References
Technical Support Center: Analysis of Lyso-PAF and Other Lysophospholipids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysophospholipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of Lyso-PAF from other structurally similar lysophospholipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Lyso-PAF from other lysophospholipids like lysophosphatidylcholine (B164491) (LPC)?
A1: The main challenges stem from their structural similarities. Both Lyso-PAF and LPCs share a glycerophosphocholine backbone, leading to similar polarity and chromatographic behavior. The key structural differences that can be exploited for separation are:
-
Linkage at the sn-1 position: Lyso-PAF has an ether linkage, while LPCs have an ester linkage.
-
Fatty acid/alcohol chain: The length and degree of saturation of the aliphatic chain at the sn-1 position can vary.
These subtle differences require highly selective analytical techniques for effective separation.
Q2: Which chromatographic technique is best suited for separating Lyso-PAF and LPCs?
A2: A combination of liquid chromatography and mass spectrometry (LC-MS) is generally the most effective approach. Several LC methods can be employed:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common and effective method that separates lipids based on the hydrophobicity of their aliphatic chains.[1] Differences in chain length and saturation between Lyso-PAF and various LPC species allow for their separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating lipids based on the polarity of their head groups.[2] While Lyso-PAF and LPCs have the same headgroup, HILIC can be effective in separating different classes of lysophospholipids.[2]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This technique also separates based on headgroup polarity and can be used to separate different classes of phospholipids (B1166683) and lysophospholipids.[3][4]
Q3: Can mass spectrometry alone differentiate between Lyso-PAF and LPC?
A3: Yes, high-resolution mass spectrometry can distinguish between Lyso-PAF and LPC species, even if they are isobaric (have the same nominal mass-to-charge ratio).[5][6] This is because the ether linkage in Lyso-PAF results in a different exact mass compared to the ester linkage in an LPC with the same carbon number and degree of unsaturation in the aliphatic chain. Tandem mass spectrometry (MS/MS) is also crucial for structural confirmation by analyzing the fragmentation patterns of the precursor ions.[2][6]
Q4: How can I improve the extraction efficiency of Lyso-PAF and other lysophospholipids from my samples?
A4: The choice of extraction method is critical for obtaining accurate and reproducible results. While the classic Bligh and Dyer method is widely used for lipids, it may not be optimal for the more polar lysophospholipids.[7] Consider the following to improve extraction:
-
Modified Bligh and Dyer: Adjusting the solvent ratios or using alternative solvents can improve the recovery of lysophospholipids.
-
Methanol-based extraction: A simple and efficient method for extracting a broad range of phospholipids and lysophospholipids involves using methanol (B129727).[7]
-
Butanol-based extraction: This method has been shown to be effective for extracting more polar lysophospholipids like lysophosphatidic acid (LPA).[7]
It is crucial to validate your extraction method for the specific lysophospholipids of interest in your sample matrix.
Q5: What is acyl migration, and how can I prevent it during sample preparation?
A5: Acyl migration is a non-enzymatic intramolecular reaction where the acyl chain of a 2-acyl-lysophospholipid moves to the more stable sn-1 position, forming the 1-acyl isomer.[8] This can lead to inaccurate quantification of specific isomers. To minimize acyl migration:
-
Low Temperature: Perform all extraction and sample handling steps at low temperatures (e.g., on ice or at 4°C).[9][10]
-
Acidic pH: Extracting lysophospholipids under acidic conditions (pH 4.0) has been shown to completely eliminate intramolecular acyl migration.[8]
-
Prompt Analysis: Analyze samples as quickly as possible after extraction to minimize the time for potential degradation.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between Lyso-PAF and LPC Peaks
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For RP-HPLC, ensure you are using a C18 or C30 column with sufficient length and a small particle size for high resolution. For HILIC, a silica-based stationary phase is common.[2] |
| Suboptimal Mobile Phase Gradient | Optimize the gradient elution profile. For RP-HPLC, a gradient of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is typically used.[4] For HILIC, a gradient with a high initial concentration of organic solvent (e.g., acetonitrile) is employed.[2] Experiment with different gradient slopes and solvent compositions. |
| Co-elution of Isomers | LPC isomers (sn-1 vs. sn-2) can have different retention times.[1] Ensure your chromatography is capable of separating these if you need to quantify them individually. |
| Sample Overload | Injecting too much sample can lead to broad and overlapping peaks. Reduce the injection volume or dilute the sample. |
Issue 2: Low or Inconsistent Recovery of Lysophospholipids
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Method | As mentioned in the FAQs, the Bligh and Dyer method may not be optimal for all lysophospholipids.[7] Test and validate alternative extraction methods such as methanol-based[7] or isopropanol-based precipitation.[11] |
| Lipid Degradation | Lysophospholipids can be degraded by phospholipases present in the sample.[10] Ensure rapid inactivation of enzymes by adding organic solvent immediately after sample collection and keeping samples on ice.[9] The addition of antioxidants like butylated hydroxytoluene (BHT) can prevent oxidation.[9] |
| Poor Phase Separation | During liquid-liquid extraction, incomplete phase separation can lead to loss of lipids. Centrifuge at an adequate speed and for a sufficient duration to ensure a clear separation of the aqueous and organic layers.[9] |
| Adsorption to Surfaces | Lysophospholipids can adsorb to glass or plastic surfaces. Use low-binding tubes and pipette tips. |
Issue 3: Inaccurate Quantification in Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes. Use a stable isotope-labeled internal standard for each class of lysophospholipid to correct for matrix effects and variations in instrument response. |
| In-source Fragmentation | The settings of the mass spectrometer's ion source can influence the fragmentation of molecules. Optimize source parameters (e.g., temperature, voltages) to minimize in-source fragmentation and maximize the signal of the precursor ion. |
| Isobaric Interferences | Different lipid species can have the same nominal mass. Use high-resolution mass spectrometry to differentiate based on exact mass or use tandem MS (MS/MS) to generate unique fragment ions for each species for quantification using Multiple Reaction Monitoring (MRM).[5][6] |
| Non-linear Detector Response | Ensure that the concentration of your analyte is within the linear dynamic range of the detector. Prepare a calibration curve with a series of standards to verify linearity. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of a representative Lyso-PAF and LPC species, highlighting the basis for their analytical separation.
| Property | Lyso-PAF (16:0) | LPC (16:0) | Rationale for Separation |
| Molecular Formula | C₂₄H₅₂NO₆P | C₂₄H₅₀NO₇P | Different number of hydrogens and oxygens due to ether vs. ester linkage. |
| Exact Mass | 481.3532 | 495.3325 | High-resolution mass spectrometry can easily distinguish these compounds. |
| Polarity | High | High | Similar polarity makes separation by normal-phase chromatography challenging. |
| Hydrophobicity | High | High | Similar hydrophobicity can make reverse-phase separation challenging without optimized conditions. |
| Key MS/MS Fragment (m/z) | 184.0733 (phosphocholine headgroup) | 184.0733 (phosphocholine headgroup) | Both produce a characteristic phosphocholine (B91661) fragment. Other fragments will differ based on the sn-1 linkage. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Methanol-based)
This protocol is adapted from a simple and efficient method for extracting a broad range of phospholipids and lysophospholipids.[7]
Materials:
-
Methanol (HPLC grade)
-
Internal standards (e.g., C17:0 Lyso-PAF and C17:0 LPC)
-
Sample (e.g., plasma, cell pellet, tissue homogenate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of sample, add 900 µL of ice-cold methanol containing the internal standards at a known concentration.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted lipids.
-
The supernatant can be directly injected for LC-MS analysis or dried down under a stream of nitrogen and reconstituted in a suitable solvent.
Protocol 2: Separation of Lyso-PAF and LPC by RP-HPLC-MS/MS
This is a general protocol and may require optimization for specific instruments and lipid species.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate.
Gradient Elution:
| Time (min) | % B |
|---|---|
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 20.0 | 30 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lyso-PAF (16:0): Precursor ion (m/z 482.4) -> Product ion (m/z 184.1)
-
LPC (16:0): Precursor ion (m/z 496.3) -> Product ion (m/z 184.1)
-
Note: Precursor m/z values correspond to the [M+H]⁺ ions. These should be optimized for your specific instrument and target analytes.
-
Visualizations
Signaling Pathway of Intracellular Lyso-PAF
Recent research has shown that Lyso-PAF, previously considered biologically inactive, has intracellular signaling functions, particularly in the RAS-RAF1 pathway.[12][13]
Caption: Intracellular Lyso-PAF signaling pathway leading to cell proliferation.
Experimental Workflow for Lysophospholipid Analysis
This diagram outlines the key steps in a typical lipidomics workflow for the analysis of Lyso-PAF and other lysophospholipids.
Caption: A typical workflow for the analysis of lysophospholipids.
Logical Relationship: Challenges in Separation
This diagram illustrates the logical relationship between the structural properties of Lyso-PAF and LPC and the resulting analytical challenges.
Caption: Relationship between structural properties and analytical challenges.
References
- 1. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry [mdpi.com]
- 3. Separation and quantitation of phospholipids and lysophospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted lipidomics - advances in profiling lysophosphocholine and platelet-activating factor second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Lyso-PAF C-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring accurate quantification of Lyso-Platelet Activating Factor C-18 (Lyso-PAF C-18) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound, or 1-O-octadecyl-sn-glycero-3-phosphocholine, is a bioactive lipid molecule. It serves as a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent inflammatory mediator.[1] Recent research also indicates that intracellular Lyso-PAF has signaling functions, playing a role in the RAS-RAF1 signaling pathway, which is crucial in cell proliferation and cancer.[2][3][4][5] Accurate quantification of this compound is therefore vital for understanding its physiological and pathological roles.
Q2: What are the primary sources of contamination in this compound samples?
A2: Contamination in this compound analysis primarily stems from the laboratory environment and sample handling procedures. Common contaminants include:
-
Plasticizers: Phthalates and bisphenol A (BPA) can leach from plastic labware (e.g., tubes, pipette tips, and containers) and interfere with the analysis.
-
Solvent Impurities: Impurities in solvents, even in high-purity grades, can introduce interfering compounds.
-
Cross-Contamination: Carryover from previous samples or improper cleaning of glassware and equipment can lead to cross-contamination.
-
Biological Matrix Effects: Components of the biological matrix (e.g., salts, other lipids) can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer.
Q3: How should this compound samples be stored to ensure stability?
A3: For long-term storage, this compound should be stored at -20°C. It is typically supplied as a lyophilized powder or in a solvent such as ethanol. When preparing stock solutions, it is advisable to use glass vials with PTFE-lined caps (B75204) to prevent contamination from plasticizers.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Cause: Ion suppression due to matrix effects or co-eluting contaminants is a common cause of low signal intensity.
Solutions:
-
Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Solid-Phase Extraction (SPE) using a C18 cartridge is highly effective for cleaning up this compound samples. A detailed protocol is provided below.
-
Improve Chromatographic Separation: Adjust the liquid chromatography (LC) gradient to better separate this compound from interfering compounds.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) to normalize for signal suppression and improve quantitative accuracy.
-
Check for Instrument Contamination: If the issue persists, clean the mass spectrometer's ion source and transfer optics to remove any built-up contaminants.
Issue 2: Presence of Unidentified Peaks in the Chromatogram
Possible Cause: The presence of extraneous peaks often indicates contamination from plasticizers, solvents, or cross-contamination.
Solutions:
-
Eliminate Plasticware: Whenever possible, use glass or polypropylene (B1209903) labware. Avoid using plastics that are known to leach plasticizers. If plasticware is unavoidable, pre-rinse it with a high-purity solvent.
-
Use High-Purity Solvents: Utilize LC-MS grade solvents and freshly prepared mobile phases.
-
Perform Blank Injections: Run solvent blanks and procedural blanks to identify the source of contamination. A solvent blank will reveal contamination from the LC-MS system and solvents, while a procedural blank will pinpoint contamination introduced during sample preparation.
-
Thoroughly Clean Equipment: Implement a rigorous cleaning protocol for all glassware and reusable equipment.
Quantitative Data
Contamination can significantly impact the quantification of this compound by causing ion suppression. The following table provides an illustrative example of the potential effect of a common plasticizer on the signal intensity of a lysophospholipid similar to this compound.
| Contaminant Concentration (ng/mL) | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| 0 (Control) | 1,200,000 | 0% |
| 10 | 960,000 | 20% |
| 50 | 600,000 | 50% |
| 100 | 360,000 | 70% |
| This table is for illustrative purposes to demonstrate the potential impact of contaminants on analyte signal and is based on general observations in lipidomics.. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol is designed to remove common contaminants and interfering substances from biological samples prior to LC-MS/MS analysis of this compound.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Glass test tubes and vials
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of water. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 3 mL of water containing 0.1% formic acid.
-
Sample Loading: Load the pre-treated sample (e.g., plasma extract) onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water containing 0.1% formic acid to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean glass tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the intracellular signaling pathway involving this compound in the RAS-RAF1 cascade.
Caption: Intracellular signaling pathway of this compound.
Experimental Workflow for this compound Quantification
This diagram outlines the key steps in a typical workflow for the quantitative analysis of this compound from biological samples.
Caption: Workflow for this compound quantification.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lyso-PAF C18 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lyso-PAF C18. Our goal is to help you improve detection limits and overcome common challenges in your experiments.
Troubleshooting Guide
Our troubleshooting guide is designed to provide solutions to specific issues you may encounter during the analysis of Lyso-PAF C18.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal Detected | 1. Inefficient Extraction: Lyso-PAF C18 may not be effectively extracted from the sample matrix. 2. Degradation: The analyte may have degraded during sample preparation or storage. 3. Suboptimal Instrumental Analysis: Mass spectrometer or HPLC detector settings may not be optimized for Lyso-PAF C18. 4. Derivatization Issues (for HPLC-Fluorescence): The derivatization reaction with a fluorescent tag may be incomplete. | 1. Optimize Extraction: Employ solid-phase extraction (SPE) with a C18 cartridge for effective cleanup and concentration. Consider a two-phase liquid-liquid extraction using a solvent system like methyl tert-butyl ether (MTBE)/methanol (B129727)/water to separate lipids from polar metabolites.[1][2] 2. Ensure Stability: Process samples on ice and store extracts at -20°C or lower. Avoid repeated freeze-thaw cycles. 3. Instrument Optimization: For LC-MS/MS, use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3] Optimize cone voltage and collision energy for the specific parent/daughter ion transition of Lyso-PAF C18. For HPLC with fluorescence, ensure the excitation and emission wavelengths are correctly set for the chosen fluorescent dye.[4] 4. Improve Derivatization: Ensure the molar ratio of the derivatizing agent to Lyso-PAF is optimized. A 2:1 molar ratio of 9-anthracenepropionic acid to Lyso-PAF has been shown to yield over 90% reaction efficiency.[4] |
| High Background Noise / Interfering Peaks | 1. Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of Lyso-PAF C18. 2. Contamination from other Phospholipids (B1166683): Other lysophospholipids or platelet-activating factor (PAF) species can interfere with the analysis.[5] 3. Solvent Impurities: Impurities in the solvents used for sample preparation and chromatography can contribute to background noise. | 1. Improve Sample Cleanup: Utilize advanced sample preparation techniques like HybridSPE™ which is designed for phospholipid removal.[6] Alternatively, use solid-phase extraction (SPE) for cleanup.[3] 2. Chromatographic Separation: Optimize the HPLC gradient to ensure separation of Lyso-PAF C18 from other interfering lipids. A C18 column is commonly used for this purpose.[1][6] 3. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to minimize background contamination. |
| Poor Peak Shape (Broadening or Splitting) | 1. Incompatible Sample Solvent: The solvent in which the sample is dissolved may be too different from the initial mobile phase composition.[7] 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Column Degradation: The analytical column may be deteriorating. | 1. Solvent Matching: Reconstitute the final extract in a solvent that is similar to or weaker than the initial mobile phase.[7] For reversed-phase chromatography, this would typically be a solution with a high aqueous content. 2. Reduce Injection Volume: Try injecting a smaller volume of the sample or diluting the sample. 3. Column Maintenance: Flush the column regularly and consider replacing it if performance does not improve. |
| Inconsistent Quantification | 1. Lack of Internal Standard: Variations in sample preparation and instrument response can lead to inaccurate quantification without an internal standard. 2. Non-Linearity of Detector Response: The detector response may not be linear across the concentration range of the samples. | 1. Use a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as Lyso-PAF C18-d4, is highly recommended for accurate quantification by GC- or LC-mass spectrometry.[8] The internal standard should be added at the beginning of the sample preparation process to account for any sample loss. 2. Generate a Calibration Curve: Prepare a standard curve with a series of known concentrations of Lyso-PAF C18 to ensure the measurements fall within the linear range of the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for detecting low levels of Lyso-PAF C18?
A1: Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of low-abundance lipids like Lyso-PAF C18.[9][10] This technique allows for the selective detection of Lyso-PAF C18 even in complex biological matrices. For labs without access to a mass spectrometer, HPLC with fluorescence detection after derivatization with a fluorescent probe is a viable alternative.[4]
Q2: How can I effectively remove interfering phospholipids from my sample?
A2: Solid-phase extraction (SPE) is a common and effective technique for cleaning up lipid extracts.[3] For targeted removal of phospholipids, specialized products like HybridSPE™ can be used.[6] Additionally, optimizing the chromatographic separation can help resolve Lyso-PAF C18 from other phospholipid species.
Q3: Is an internal standard necessary for the quantification of Lyso-PAF C18?
A3: Yes, using a stable isotope-labeled internal standard, such as Lyso-PAF C18-d4, is crucial for accurate and precise quantification.[8] An internal standard corrects for variability in extraction efficiency, matrix effects, and instrument response, leading to more reliable results.
Q4: What are some common derivatization agents for HPLC-fluorescence detection of Lyso-PAF C18?
A4: 9-anthracenepropionic acid is a fluorescent fatty acid that can be used to derivatize Lyso-PAF C18, allowing for sensitive detection by fluorescence.[4] The derivatized product can be detected with an excitation wavelength of 254 nm and an emission wavelength of 450 nm.[4]
Q5: Can commercial Lyso-PAF C18 be contaminated?
A5: Yes, it has been reported that commercial preparations of lysophospholipids, including Lyso-PAF, may contain contaminating phospholipids that can lead to biological activity attributed to the lysolipid itself.[5] It is important to consider the purity of standards and reagents used in experiments.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction and purification of Lyso-PAF C18 from a biological fluid sample.
-
Internal Standard Addition: Spike the sample with a known amount of Lyso-PAF C18-d4 internal standard.
-
Protein Precipitation: Precipitate proteins by adding a cold solvent like methanol or acetonitrile. Vortex and centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elution: Elute Lyso-PAF C18 and other lipids with a stronger organic solvent like methanol or acetonitrile.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your LC method.
Derivatization for HPLC-Fluorescence Detection
This protocol describes the derivatization of Lyso-PAF C18 with 9-anthracenepropionic acid.[4]
-
Reaction Mixture: In a glass vial, combine the dried lipid extract with a 2-fold molar excess of 9-anthracenepropionic acid.
-
Add Reagents: Add dicyclohexylcarbodiimide, p-toluenesulfonic acid, and 4-dimethylaminopyridine (B28879) to catalyze the reaction.
-
Incubation: Incubate the reaction mixture to allow for the derivatization to proceed.
-
Analysis: The derivatized sample is now ready for analysis by HPLC with a fluorescence detector.
Quantitative Data Summary
| Analytical Method | Limit of Detection (LOD) | Linear Range | Reference |
| Gas-Liquid Chromatography-Mass Spectrometry (GLC/MS) | Below 200 pg (on column) | 10 - 2000 ng | [11] |
| Fast Atom Bombardment-Mass Spectrometry (FAB/MS) | 5 ng (on probe tip) | Not specified | [11] |
| HPLC with Fluorescence Detection | Not specified | Not specified | [4] |
Visualizations
Caption: General experimental workflow for Lyso-PAF C18 analysis.
Caption: Troubleshooting workflow for low signal of Lyso-PAF C18.
Caption: Enzymatic formation of Lyso-PAF C18 from PAF C18.
References
- 1. lcms.cz [lcms.cz]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Detection of lyso-platelet-activating factor by high-performance liquid chromatography after derivatisation with fluorescent fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeted lipidomics - advances in profiling lysophosphocholine and platelet-activating factor second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PAF-like Activity from Lyso-PAF
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected agonist activity from Lyso-PAF, which is typically used as a negative control in experiments involving Platelet-Activating Factor (PAF).
Frequently Asked Questions (FAQs)
Q1: My Lyso-PAF control is showing activity in my PAF receptor-dependent assay. Why is this happening?
A1: Lyso-PAF is the biologically inactive precursor and metabolite of PAF. The activity you are obse[1]rving is likely not from the Lyso-PAF molecule itself but from contaminating phospholipids (B1166683) with PAF-like activity. These contaminants can ar[2][3]ise during chemical synthesis or through oxidation of Lyso-PAF during storage and handling. Studies have shown that c[4]ommercial preparations of Lyso-PAF can contain trace amounts of PAF or other PAF-like agonists that are potent enough to activate the PAF receptor.
Q2: How can such small[2][4] amounts of contaminants cause a significant signal?
A2: The Platelet-Activating Factor Receptor (PAFR) is a highly sensitive G-protein coupled receptor (GPCR) that can be activated by picomolar to nanomolar concentrations of PAF. Therefore, even minuscule[5][6] amounts of PAF or PAF-like contaminants in a Lyso-PAF preparation can be sufficient to elicit a measurable biological response, such as platelet aggregation or calcium mobilization.
Q3: What are the conse[2][7]quences of this PAF-like activity in my experiments?
-
False Positives: A contaminated control may suggest that a test compound has agonistic properties when it does not.
-
Underestimation of Antagonist Potency: The baseline activity from the contaminated control can mask the true inhibitory effect of a PAFR antagonist, leading to an inaccurate calculation of its potency (e.g., IC50).
-
Misinterpretation of Signaling Pathways: Attributing the observed activity to Lyso-PAF itself could lead to incorrect hypotheses about its biological function. While some studies investigate PAFR-independent effects of Lyso-PAF, these are distinct from the contaminant-driven activation of PAFR.
Q4: How can I confirm [1]that my Lyso-PAF is contaminated?
A4: You can perform several diagnostic tests. Treating your Lyso-PAF stock with PAF acetylhydrolase (PAF-AH), an enzyme that specifically hydrolyzes and inactivates PAF, should abolish the unwanted activity. If the activity disappear[2][4]s after enzyme treatment, it strongly indicates the presence of PAF or a structurally similar contaminant. Another method is chemica[2][4]l saponification, which will destroy ester-linked contaminants while leaving the ether-linked Lyso-PAF intact. For definitive identifica[4]tion and quantification, analytical methods like mass spectrometry are required.
Troubleshooting Gu[8]ide
If you suspect your Lyso-PAF is causing spurious activity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for PAF-like activity.
Data Presentation
The activity of PAF is highly dependent on the assay system. The table below provides a comparative summary of potencies to illustrate the significant difference between PAF and its inactive precursor, Lyso-PAF. Contaminating PAF-like lipids would have potencies between these two extremes.
| Compound | Typical Agonist Concentration Range | Expected Activity at PAF Receptor |
| PAF (C16 or C18) | 0.1 nM - 100 nM | Potent Agonist |
| Lyso-PAF (High Purity) | > 10 µM | Inactive / No Response |
| Contaminated Lyso-PAF | Varies (e.g., 1 µM - 10 µM) | Apparent weak to moderate agonist activity |
Signaling Pathway
Understanding the PAF receptor signaling pathway is crucial for designing appropriate assays. PAFR activation, typically through Gαq, initiates a cascade leading to an increase in intracellular calcium, which is a common readout in functional assays.
Caption: Canonical PAF Receptor (PAFR) signaling pathway.
Experimental Protocols
Here are detailed methodologies for key experiments to diagnose and troubleshoot PAF-like activity.
Protocol 1: Platelet Aggregation Assay
This is a functional assay to measure PAF-induced platelet activation.
1. Objective: To det[8]ermine if Lyso-PAF samples induce platelet aggregation and if this activity can be blocked by a PAFR antagonist.
2. Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet Aggregometer.
-
PAF (positive control), Lyso-PAF (test sample).
-
Specific PAFR antagonist (e.g., WEB 2086).
-
Phosphate Buffered Saline (PBS).
3. Method:
- Prepare PRP and PPP: Centrifuge citrated whole blood at 200 x g for 10 minutes with no brake to obtain PRP. Transfer the PRP to a new[9] tube. Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
- Instrument Setu[9]p: Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
- Assay Procedure:
- Pipette 250-300 µL of PRP into a cuvette with a stir bar and place it in the aggregometer.
- Allow the PRP to equilibrate for 2-5 minutes at 37°C.
- For antagonist testing: Add the PAFR antagonist and incubate for 2 minutes before adding the agonist.
- Add the test compound (PAF, Lyso-PAF, or vehicle control) and record the change in light transmission for 5-10 minutes.
- Data Analysis: Measure the maximum aggregation percentage for each sample. Activity from the Lyso-PAF sample that is blocked by the PAFR antagonist indicates contamination.
Protocol 2: Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium ([Ca²⁺]i) following PAFR activation, a key downstream event.
1. Objective: To det[10][11]ect PAFR activation by Lyso-PAF samples by measuring changes in intracellular calcium.
2. Materials:
-
Cells expressing PAFR (e.g., HEK293-PAFR, NG108-15, or neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
H[11]anks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
-
PAF (positive control), Lyso-PAF (test sample), ionomycin (B1663694) (positive control for dye loading).
3. Method:
- Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and grow to 80-90% confluency.
- Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
- Remove cell culture medium and add 100 µL (for 96-well) of loading buffer to each well.
- Incubate for 45-60 minutes at 37°C in the dark.
- Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
- Measurement:
- Place the plate into the fluorescence plate reader and allow it to equilibrate.
- Program the instrument to add the test compounds (e.g., 20 µL of 6X concentrated stock) after a 10-20 second baseline reading.
- Record the fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) for 2-3 minutes.
- Data Analysis: Calculate the change in fluorescence (Peak - Baseline). A significant increase in fluorescence upon addition of Lyso-PAF indicates PAFR activation due to contamination.
Protocol 3: Quality Control of Lyso-PAF by Mass Spectrometry
This analytical method provides definitive evidence for the presence and quantity of PAF contaminants.
1. Objective: To identify and quantify PAF or PAF-like lipids in a Lyso-PAF sample.
2. Materials:
-
Lyso-PAF sample.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reverse-phase HPLC column.
-
Solvents: Methanol, Water, Acetonitrile, Formic Acid.
-
PAF and Lyso-PAF analytical standards.
-
Deuterated internal standards (e.g., PAF-d4).
3. Method:
- Sample Preparation:
- Dissolve the Lyso-PAF sample in a suitable solvent (e.g., methanol).
- Spike the sample with a known concentration of the deuterated internal standard.
- LC Separation: Inject the sample onto the C18 column. Use a gradient of mobile phases (e.g., water/formic acid and acetonitrile/methanol) to separate lipids based on their hydrophobicity.
- MS/MS Detection:
- Analyze the column eluent using the mass spectrometer in positive ion mode with electrospray ionization (ESI).
- Use Multiple Reaction Monitoring (MRM) to specifically detect the parent and fragment ions for PAF (e.g., m/z 524.3 → 184.1 for C16-PAF) and Lyso-PAF (e.g., m/z 482.3 → 184.1 for C16-Lyso-PAF).
- Data Analysis:
- Identify PAF in the sample by matching its retention time and mass transition to the analytical standard.
- Quantify the amount of contaminating PAF by comparing its peak area to the peak area of the deuterated internal standard. A standard curve should be generated for accurate quantification.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
handling and preparation of lyophilized Lyso-PAF C-18 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and preparation of lyophilized Lyso-PAF C-18 powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (1-O-octadecyl-sn-glycero-3-phosphocholine) is a bioactive lipid and a key intermediate in the "remodeling pathway" of Platelet-Activating Factor (PAF) biosynthesis.[1][2][3] It is formed from the action of PAF acetylhydrolase (PAF-AH) on PAF C-18.[2][3] While initially considered biologically inactive, recent studies suggest it may have intracellular signaling functions, such as contributing to RAF1 activation.
Q2: How should I store and handle lyophilized this compound powder?
A2: Lyophilized this compound powder should be stored at -20°C. The product is hygroscopic, so it is crucial to minimize exposure to moisture. It is shipped at room temperature for continental US deliveries, but this may vary for other locations. The stability of the compound when stored correctly is at least one year.
Q3: How do I reconstitute lyophilized this compound powder?
A3: To reconstitute, bring the vial to room temperature before opening to prevent condensation. The choice of solvent depends on the experimental requirements. See the solubility data in the table below for guidance. For cell-based assays, a common practice is to dissolve the powder in a small amount of an organic solvent like ethanol (B145695) or DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium.
Q4: What are the solubility properties of this compound?
A4: The solubility of this compound can vary depending on the solvent. Please refer to the quantitative data summary table for specific details.
Q5: Is this compound biologically active?
A5: While this compound is the inactive precursor of PAF, some studies have shown it may possess its own biological activities. For instance, it has been implicated in the activation of the RAF1 signaling pathway. However, it is important to note that some commercial preparations of Lyso-PAF may contain contaminating phospholipids (B1166683) with PAF-like activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₅₆NO₆P | |
| Molecular Weight | 509.7 g/mol | |
| Appearance | Lyophilized powder | |
| Storage Temperature | -20°C | |
| Stability | ≥ 1 year | |
| Purity | >99% | |
| Solubility (this compound-d4) | ||
| DMF | 10 mg/ml | |
| DMSO | 10 mg/ml | |
| Ethanol | 10 mg/ml | |
| PBS (pH 7.2) | 10 mg/ml | |
| Water | 20 mg/ml |
Experimental Protocols
Protocol 1: General Reconstitution of this compound for Cell-Based Assays
-
Equilibration: Allow the vial of lyophilized this compound powder to warm to room temperature before opening.
-
Solvent Addition: Add a precise volume of sterile ethanol (or DMSO) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Solubilization: Gently vortex the vial until the powder is completely dissolved. Brief sonication in a water bath can aid in solubilization if necessary.
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration using a sterile aqueous buffer (e.g., PBS) or cell culture medium. It is recommended to prepare fresh working solutions for each experiment.
-
Storage of Stock Solution: Store the stock solution at -20°C for short-term use (up to one month). For longer storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve. | Inappropriate solvent; low temperature. | Ensure the vial is at room temperature. Use a recommended solvent from the solubility table. Gentle warming (to 37°C) or brief sonication may help. |
| Inconsistent experimental results. | Improper storage leading to degradation; repeated freeze-thaw cycles of stock solution; contamination. | Store the lyophilized powder and stock solutions at the recommended temperatures. Aliquot stock solutions to minimize freeze-thaw cycles. Use sterile techniques during reconstitution and dilution. |
| Unexpected biological activity observed. | Contamination of the this compound preparation with PAF or other lipids. | Consider using a high-purity (>99%) source. To confirm the activity is not from PAF contamination, treat a sample with PAF acetylhydrolase, which should inactivate any contaminating PAF without affecting Lyso-PAF. |
| Precipitation of the compound in aqueous solution. | Exceeding the solubility limit in the aqueous buffer or medium. | Prepare a more concentrated stock solution in an organic solvent and perform a serial dilution to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Visualizations
Signaling Pathway: The Remodeling Pathway of PAF Biosynthesis
Caption: The remodeling pathway of PAF biosynthesis.
Experimental Workflow: Reconstitution and Use in Cell-Based Assays
Caption: General workflow for this compound preparation.
References
Validation & Comparative
Lyso-PAF C-18: A Potential Biomarker on the Horizon for Lysosomal Storage Diseases
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount in advancing the diagnosis, prognosis, and therapeutic monitoring of diseases. In the realm of lysosomal storage diseases (LSDs), particularly Niemann-Pick disease type C (NPC), Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18) is emerging as a molecule of significant interest. This guide provides a comparative overview of this compound against established biomarkers for NPC, supported by available experimental data and detailed methodologies.
Recent metabolomic studies have identified this compound, an alkyl-lysophosphatidylcholine, as a secondary storage metabolite that accumulates in the tissues of individuals with NPC1. This discovery positions this compound as a potential biomarker for this neurodegenerative disorder. However, a direct comparison with established biomarkers in large patient cohorts is still needed to fully validate its clinical utility.
Comparative Analysis of Biomarkers for Niemann-Pick Disease Type C
Currently, the primary biomarkers for NPC are cholestane-3β,5α,6β-triol (C-triol) and lyso-sphingomyelin-509 (lyso-SM-509). The following table summarizes the available quantitative data for these biomarkers. It is important to note that direct head-to-head comparative studies including this compound are not yet available in published literature.
| Biomarker | Disease | Matrix | Sensitivity | Specificity | Cut-off Value | Citation |
| This compound (and other alkyl-LPCs) | Niemann-Pick Disease Type C1 | Tissue | Data not available | Data not available | Not established | [1][2] |
| Cholestane-3β,5α,6β-triol (C-triol) | Niemann-Pick Disease Type C | Plasma | 100% | 93.4% (95.3% with lysosomal enzymology) | Not uniformly defined | |
| Lyso-sphingomyelin-509 (lyso-SM-509) | Niemann-Pick Disease Type C1 | Plasma | 100% | 91.0% | 1.4 ng/mL |
Note: The performance metrics for C-triol and lyso-SM-509 are derived from studies on NPC patient cohorts. Data for this compound as a plasma biomarker with defined sensitivity and specificity is not yet available.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the analytical approach to biomarker validation, the following diagrams are provided.
Experimental Protocols
Quantification of this compound and other Lysophospholipids by LC-MS/MS
The following is a representative protocol for the analysis of lysophospholipids from human plasma, which can be adapted for the specific quantification of this compound. This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipid analysis.
1. Sample Preparation (Lipid Extraction)
-
Objective: To isolate lipids from the plasma matrix.
-
Method: A modified Folch extraction is commonly used.
-
To 100 µL of human plasma, add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate this compound from other lipid species to reduce matrix effects and ensure accurate quantification.
-
Column: A C18 reversed-phase column is typically used for the separation of lysophospholipids.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a modifier such as 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same modifier.
-
-
Gradient: A gradient elution is employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically detect and quantify this compound.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for lysophosphatidylcholines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Precursor Ion for this compound: m/z 510.4
-
Characteristic Product Ion: m/z 184.1 (phosphocholine headgroup)
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency and instrument response.
Discussion and Future Perspectives
The identification of elevated levels of this compound in the tissues of NPC1 patients is a promising development in the search for novel biomarkers for this devastating disease.[1][2] However, several critical steps are required to validate its clinical utility.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with C-triol and lyso-SM-509 in well-characterized NPC patient cohorts are essential to determine its relative sensitivity and specificity.
-
Plasma-Based Quantification: Development and validation of a robust and sensitive LC-MS/MS method for the routine quantification of this compound in human plasma are crucial for its application as a non-invasive biomarker.
-
Longitudinal Studies: Evaluating the correlation of this compound levels with disease progression and in response to therapeutic interventions will be vital to establish its role as a monitoring biomarker.
-
Broader LSD Screening: Investigating the levels of this compound in other LSDs where lipid metabolism is dysregulated could reveal its potential as a biomarker for a wider range of disorders.
References
A Comparative Analysis of the Biological Activities of Lyso-PAF C-18 and PAF C-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18) and Platelet-Activating Factor C-18 (PAF C-18). We will delve into their distinct roles in cellular signaling, supported by experimental data, detailed protocols, and visual representations of their signaling pathways.
At a Glance: Key Differences
| Feature | This compound | PAF C-18 |
| Primary Role | Traditionally considered an inactive precursor/metabolite of PAF; recent evidence suggests opposing and distinct biological activities. | A potent pro-inflammatory lipid mediator. |
| Mechanism of Action | Can act independently of the PAF receptor, often elevating intracellular cAMP. Also has intracellular signaling roles (e.g., RAF1 activation). | Acts primarily through the G-protein coupled PAF receptor (PAF-R). |
| Effect on Neutrophils | Inhibits fMLF-induced superoxide (B77818) production. | Potentiates superoxide production and chemotaxis. |
| Effect on Platelets | Inhibits thrombin-induced platelet aggregation. | A potent platelet aggregator. |
Unraveling the Biological Dichotomy
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] PAF C-18 is a specific molecular species of PAF with an 18-carbon alkyl chain at the sn-1 position. Its precursor and metabolite, this compound, lacks the acetyl group at the sn-2 position and has long been regarded as biologically inactive.[2] However, emerging research has unveiled that this compound is not merely an inert byproduct but possesses its own distinct and often opposing biological activities.[3][4]
Quantitative Comparison of Biological Activities
The following table summarizes the quantitative data from comparative studies on the effects of this compound and PAF C-18 on key inflammatory cells.
| Biological Activity | Cell Type | This compound Effect | PAF C-18 Effect | Quantitative Data | Reference |
| Superoxide Production | Human Neutrophils | Inhibition of fMLF-induced production | Potentiation of fMLF-induced production | Lyso-PAF (1 µM) caused a 57% reduction in fMLF-induced superoxide production. PAF exhibited a priming effect, leading to a 6.92-fold increase after fMLF stimulation compared to Lyso-PAF treated cells. Both lipids showed bioactivity at concentrations as low as 10 nM. | [3][5] |
| Platelet Aggregation | Human Platelets | Inhibition of thrombin-induced aggregation | Potent inducer of aggregation | Lyso-PAF treatment leads to a significant increase in intracellular cAMP levels, which is associated with the inhibition of platelet aggregation. | [3] |
| Neutrophil Chemokinesis | Human Neutrophils | Not reported to be a chemoattractant | Potent chemoattractant | The C18:0 homologue of PAF was found to be more active as a human neutrophil chemoattractant in vitro compared to the C16:0 homologue. | [6] |
Experimental Protocols
Neutrophil Superoxide Production Assay
This protocol is based on the methodology described by Silva et al. (2007).[3]
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using a Ficoll-Paque gradient followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 5 x 10^6 cells/mL.
-
Treatment: Pre-incubate the neutrophil suspension with either this compound (e.g., 1 µM), PAF C-18 (e.g., 1 µM), or a vehicle control for 5 minutes at 37°C.
-
Stimulation: Initiate the respiratory burst by adding a stimulating agent such as fMLF (formyl-methionyl-leucyl-phenylalanine) at a final concentration of 1 µM.
-
Measurement of Superoxide: Measure the superoxide dismutase-inhibitable reduction of cytochrome c spectrophotometrically at 550 nm. This provides a quantitative measure of superoxide production.
Platelet Aggregation Assay
This protocol is a standard method for assessing platelet function.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging citrated whole blood from healthy donors at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.
-
Treatment: Pre-incubate the PRP with either this compound, PAF C-18 at various concentrations, or a vehicle control for a specified time (e.g., 2 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Induction of Aggregation: Initiate platelet aggregation by adding an agonist such as a low dose of thrombin.
-
Measurement of Aggregation: Monitor the change in light transmittance through the PRP suspension using a platelet aggregometer. The extent of aggregation is proportional to the increase in light transmission.
Signaling Pathways: A Visual Guide
The distinct biological effects of this compound and PAF C-18 stem from their engagement with different cellular signaling cascades.
PAF C-18 Signaling Pathway
PAF C-18 exerts its pro-inflammatory effects by binding to the G-protein coupled PAF receptor (PAF-R). This interaction triggers the activation of Gq and Gi proteins, leading to a cascade of intracellular events including the activation of phospholipase C (PLC), an increase in intracellular calcium, and the inhibition of adenylyl cyclase.[2][3]
Caption: PAF C-18 signaling cascade.
This compound Signaling Pathways
In contrast to PAF C-18, this compound can exert its effects through at least two distinct pathways that are independent of the PAF receptor. One pathway involves the elevation of intracellular cyclic AMP (cAMP), leading to inhibitory effects on neutrophil and platelet activation.[3] A second, intracellular pathway involves the activation of the RAF1-MEK-ERK signaling cascade.[7][8]
Caption: this compound signaling pathways.
Conclusion
The evidence presented here clearly indicates that this compound is not a biologically inert molecule but an active lipid mediator with functions that are often antagonistic to its well-known precursor, PAF C-18. While PAF C-18 is a potent pro-inflammatory agent acting through its specific receptor, this compound can exert anti-inflammatory effects through PAF-receptor-independent mechanisms, such as the elevation of cAMP. Furthermore, the discovery of its intracellular role in the RAF1 signaling pathway opens new avenues for understanding its function in cell proliferation and survival. These findings have significant implications for drug development, suggesting that targeting the balance between PAF and Lyso-PAF, or modulating their respective signaling pathways, could be a promising therapeutic strategy for a variety of inflammatory and proliferative diseases. Further research is warranted to fully elucidate the receptors and mechanisms underlying the diverse biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Lyso-PAF C-18 from Lyso-PAF C-16: A Comparative Guide for Researchers
This guide provides a detailed comparison of Lyso-Platelet-Activating Factor (Lyso-PAF) C-18 and Lyso-PAF C-16, two key lysophospholipids in cellular signaling. Historically considered merely inactive precursors to the potent inflammatory mediator Platelet-Activating Factor (PAF), recent evidence reveals that Lyso-PAF isoforms possess distinct biological activities of their own. Understanding the subtle differences in their structure and function is crucial for researchers in inflammation, immunology, and drug development.
Structural and Chemical Properties
The fundamental difference between Lyso-PAF C-16 and Lyso-PAF C-18 lies in the length of the O-alkyl chain attached at the sn-1 position of the glycerol (B35011) backbone. Lyso-PAF C-16 has a 16-carbon chain (hexadecyl), while this compound has an 18-carbon chain (octadecyl). This seemingly minor structural variation influences their molecular weight and may affect their interaction with enzymes and cellular membranes.
| Property | Lyso-PAF C-16 | This compound |
| Synonym | 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine | 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine |
| Chemical Formula | C₂₄H₅₂NO₆P[1][2] | C₂₆H₅₆NO₆P[3][4] |
| Molecular Weight | 481.65 g/mol [1] | 509.7 g/mol |
| CAS Number | 52691-62-0 | 74430-89-0 |
| Alkyl Chain Length | 16 Carbons | 18 Carbons |
Comparative Biological Activity
While both Lyso-PAF C-16 and C-18 serve as substrates for the synthesis of their respective PAF forms via the "remodeling pathway," their intrinsic activities are a subject of ongoing research. Traditionally, Lyso-PAF was deemed an inactive metabolite of PAF, generated by the action of PAF acetylhydrolase (PAF-AH). However, emerging studies challenge this view, suggesting that Lyso-PAF can exert biological effects, often in opposition to PAF.
Key Differentiators in Activity:
-
PAF Precursor: Both isoforms are essential intermediates. In response to inflammatory stimuli, phospholipase A₂ (PLA₂) acts on membrane phospholipids (B1166683) to produce Lyso-PAF. This Lyso-PAF is then acetylated by lyso-PAF acetyltransferase (LPCAT) to form biologically active PAF.
-
Anti-Inflammatory Signaling: Contrary to PAF's potent pro-inflammatory effects, Lyso-PAF has been shown to inhibit neutrophil and platelet activation. This inhibitory action is independent of the PAF receptor (PAFR) and is mediated by an elevation of intracellular cyclic AMP (cAMP). This suggests a distinct signaling pathway that counter-regulates PAF-driven inflammation.
-
Differential Expression in Disease: Studies have identified varying concentrations of Lyso-PAF C-16 and C-18 in pathological conditions. For instance, in nasal polyps of patients with asthma, the concentrations of both Lyso-PAF C-16 and C-18 were found to be significantly higher than in healthy tissue, suggesting a role for the PAF/PAFR system in the pathophysiology of chronic rhinosinusitis.
-
Indirect Pro-Inflammatory Effects: In some contexts, Lyso-PAF can be converted back into PAF. For example, in human paranasal sinus mucosa, Lyso-PAF was observed to inhibit ciliary activity; however, this effect was blocked by a PAF antagonist and correlated with an increase in PAF concentration, indicating enzymatic conversion.
While direct comparative studies on the potency of C-16 versus C-18 Lyso-PAF are limited, the activity of their acetylated counterparts (PAF C-16 and C-18) has been compared. C-18 PAF was found to be a more potent chemoattractant for human neutrophils in vitro than C-16 PAF, though their inflammatory effects in skin were not significantly different. This may imply that the enzymes and receptors interacting with these molecules are sensitive to the sn-1 alkyl chain length.
Signaling Pathways and Metabolic Routes
The roles of Lyso-PAF C-16 and C-18 are best understood through two primary pathways: the PAF remodeling pathway and the independent Lyso-PAF inhibitory pathway.
PAF Remodeling Pathway
This pathway is the primary route for producing PAF during an inflammatory response. It begins with the cleavage of a fatty acid from membrane phospholipids, yielding Lyso-PAF, which is then acetylated to become active PAF.
Lyso-PAF Inhibitory Signaling
Recent findings indicate Lyso-PAF can act independently of the PAF receptor to suppress inflammatory cell responses. This pathway involves the activation of adenylyl cyclase and subsequent increase in cAMP.
Experimental Protocols
To differentiate the activities of Lyso-PAF C-16 and C-18, specific and sensitive experimental methods are required.
A. Quantification by Mass Spectrometry
Objective: To accurately measure the endogenous levels of Lyso-PAF C-16 and C-18 in biological samples (e.g., plasma, tissue homogenates).
Methodology:
-
Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer or Folch method. A deuterated internal standard, such as this compound-d4, should be added at the start to control for extraction efficiency.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in a solvent compatible with the chromatography system (e.g., methanol/acetonitrile).
-
LC-MS/MS Analysis:
-
Chromatography: Separate the lipid species using reverse-phase liquid chromatography (LC) with a C18 column. A gradient of water and acetonitrile/isopropanol with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. Monitor the specific precursor-to-product ion transitions for Lyso-PAF C-16 (e.g., m/z 482.4 -> 184.1) and this compound (e.g., m/z 510.4 -> 184.1), as well as the internal standard.
-
-
Quantification: Construct a standard curve using synthetic Lyso-PAF C-16 and C-18 standards and calculate the concentration in the original sample based on the peak area ratio to the internal standard.
B. Neutrophil Activation Assay (Superoxide Production)
Objective: To compare the inhibitory potential of exogenous Lyso-PAF C-16 and C-18 on neutrophil activation.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque or Percoll).
-
Pre-incubation: Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate aliquots of the cell suspension with varying concentrations of Lyso-PAF C-16, this compound, or vehicle control for 15-30 minutes.
-
Stimulation: Add a known neutrophil agonist, such as N-Formylmethionyl-leucyl-phenylalanine (fMLF) or C5a, to induce superoxide (B77818) production.
-
Detection of Superoxide: Measure superoxide production using a suitable method, such as the reduction of cytochrome c or a chemiluminescence assay with luminol (B1675438) or isoluminol.
-
Data Analysis: Compare the amount of superoxide produced in the presence of Lyso-PAF C-16 versus C-18. Calculate IC₅₀ values to determine the relative inhibitory potency of each isoform. As a control, confirm that a PAFR antagonist does not block the inhibitory effect.
C. Intracellular cAMP Measurement
Objective: To confirm that the inhibitory activity of Lyso-PAF C-16 and C-18 is mediated by the cAMP pathway.
Methodology:
-
Cell Treatment: Treat isolated neutrophils (or other relevant cell types) with Lyso-PAF C-16, this compound, or a positive control (e.g., forskolin) for a short time course (e.g., 0-15 minutes).
-
Cell Lysis: Stop the reaction and lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the intracellular cAMP concentration against time or Lyso-PAF concentration. Compare the ability of Lyso-PAF C-16 and C-18 to induce cAMP accumulation. To confirm the pathway, test whether an adenylyl cyclase inhibitor (e.g., SQ22536) blocks the Lyso-PAF-induced inhibition of neutrophil activation.
Conclusion
The distinction between Lyso-PAF C-16 and this compound extends beyond a simple two-carbon difference in their alkyl chains. While both are precursors in the PAF remodeling pathway, they are also emerging as signaling molecules with their own biological, often anti-inflammatory, activities that are independent of the PAF receptor. The primary structural difference lies in the sn-1 alkyl chain length, which may influence their metabolic processing and biological potency. Current research indicates differential concentrations in disease states, but further side-by-side functional studies are required to fully elucidate the unique roles of each isoform. The experimental protocols outlined here provide a framework for researchers to investigate these nuanced differences, paving the way for a more complete understanding of lipid signaling in health and disease.
References
A Comparative Analysis of Lyso-PAF C-18 and C18:1 Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid signaling molecules is paramount. This guide provides a comparative analysis of two closely related isoforms of lysoplatelet-activating factor (lyso-PAF): the saturated C-18 and the monounsaturated C18:1 species. While both are precursors to the potent inflammatory mediator platelet-activating factor (PAF), emerging evidence suggests they may possess distinct biological activities and signaling roles.
This document summarizes their biochemical properties, explores their involvement in cellular signaling, and presents detailed experimental protocols for their comparative analysis.
Biochemical and Physicochemical Properties
Lyso-PAF C-18 (1-O-octadecyl-sn-glycero-3-phosphocholine) and Lyso-PAF C18:1 (1-O-octadecenyl-sn-glycero-3-phosphocholine) are structurally similar, differing only by the presence of a double bond in the alkyl chain of the C18:1 isoform. This seemingly minor structural variation can influence their physicochemical properties and, consequently, their biological functions.
| Property | This compound | Lyso-PAF C18:1 | Reference |
| Molecular Formula | C₂₆H₅₆NO₆P | C₂₆H₅₄NO₆P | [1] |
| Molecular Weight | 509.7 g/mol | 507.7 g/mol | [1] |
| Structure | Saturated 18-carbon alkyl chain at the sn-1 position | Monounsaturated 18-carbon alkyl chain at the sn-1 position | [1][2] |
| Formation | Precursor in the remodeling pathway of PAF synthesis.[1] | Precursor in the remodeling pathway of PAF synthesis. | [3] |
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and C18:1 are limited. However, insights can be gleaned from studies on their acetylated counterparts, PAF C-18 and C18:1, and from the general biological functions attributed to Lyso-PAF.
Effects on Neutrophil and Eosinophil Migration:
Studies on PAF isoforms have demonstrated differential effects on leukocyte migration. For PAF, the rank order of chemotactic potency for neutrophils is C16:0 > C18:0 > C18:1, indicating that the saturated C18 isoform is more potent than the unsaturated C18:1 isoform in inducing neutrophil migration.[4] In contrast, PAF C16:0, C18:0, and C18:1 were found to be equipotent in promoting eosinophil migration.[4] Based on these findings, it is plausible that this compound may also be a more potent chemoattractant for neutrophils than Lyso-PAF C18:1, while they may exhibit similar potencies for eosinophils.
Inhibitory Effects on Neutrophil and Platelet Activation:
Contrary to the pro-inflammatory actions of PAF, its precursor, Lyso-PAF, has been shown to have opposing, inhibitory effects on neutrophil and platelet activation.[5] Lyso-PAF can inhibit neutrophil NADPH oxidase activation and thrombin-induced platelet aggregation.[5] This inhibitory action is independent of the PAF receptor and is mediated through an increase in intracellular cAMP levels.[5] While these studies did not differentiate between the C-18 and C18:1 isoforms, it is a critical area for future investigation to determine if one isoform is a more potent inhibitor than the other.
Intracellular Signaling:
Recent research has uncovered a novel intracellular signaling role for Lyso-PAF, independent of its conversion to PAF. Lyso-PAF has been shown to contribute to RAF1 activation by promoting the activation of p21-activated kinase 2 (PAK2).[6][7] This suggests that Lyso-PAF isoforms may have functions beyond being mere precursors and could act as intracellular signaling molecules. Whether the saturation of the alkyl chain influences this activity remains to be determined.
Experimental Protocols
To facilitate further research into the comparative effects of this compound and C18:1, detailed protocols for key experiments are provided below.
Quantification of this compound and C18:1 by Mass Spectrometry
Objective: To accurately quantify the levels of this compound and C18:1 in biological samples.
Methodology: This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
To a known amount of tissue or cell pellet, add a deuterated internal standard for each analyte (e.g., Lyso-PAF C18-d4).
-
Perform lipid extraction using a modified Bligh and Dyer method with chloroform/methanol/water.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile/isopropanol, both containing a suitable modifier like formic acid or ammonium (B1175870) formate.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, Lyso-PAF C18:1, and their respective internal standards.
-
-
Data Analysis:
-
Construct a standard curve for each analyte using known concentrations of pure standards.
-
Quantify the amount of each Lyso-PAF isoform in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve.
-
Comparative Neutrophil Chemotaxis Assay
Objective: To compare the chemotactic potency of this compound and C18:1 for human neutrophils.
Methodology: This protocol utilizes a Boyden chamber assay.
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemotaxis Assay:
-
Place a polycarbonate filter (e.g., 3 µm pore size) in a Boyden chamber.
-
Add different concentrations of this compound and C18:1 (e.g., ranging from 10⁻¹⁰ M to 10⁻⁶ M) to the lower wells of the chamber. Use a buffer-only control as a negative control and a known chemoattractant like fMLP as a positive control.
-
Add the isolated neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the filter, fix, and stain the migrated cells on the lower side of the filter.
-
-
Data Analysis:
-
Count the number of migrated neutrophils in several high-power fields for each condition.
-
Plot the number of migrated cells against the concentration of each Lyso-PAF isoform to generate dose-response curves.
-
Compare the EC₅₀ values (the concentration that elicits a half-maximal response) for this compound and C18:1 to determine their relative chemotactic potencies.
-
Platelet Aggregation Assay
Objective: To compare the inhibitory effects of this compound and C18:1 on platelet aggregation.
Methodology: This protocol uses light transmission aggregometry.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from citrated whole blood from healthy donors by centrifugation.
-
Aggregation Assay:
-
Pre-incubate PRP with various concentrations of this compound or C18:1 (or vehicle control) for a defined period (e.g., 2 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Induce platelet aggregation by adding a sub-maximal concentration of a platelet agonist such as thrombin or ADP.
-
Monitor the change in light transmission, which corresponds to the extent of platelet aggregation, over time.
-
-
Data Analysis:
-
Measure the maximal aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation for each concentration of the Lyso-PAF isoforms compared to the vehicle control.
-
Determine the IC₅₀ values (the concentration that causes 50% inhibition) for this compound and C18:1 to compare their inhibitory potencies.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic relationships and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway showing the formation and interconversion of Lyso-PAF and PAF.
Caption: Workflow for the comparative analysis of this compound and C18:1 isoforms.
Caption: Proposed intracellular signaling pathway of Lyso-PAF independent of the PAF receptor.
Conclusion and Future Directions
The comparative analysis of this compound and C18:1 isoforms is an emerging area of research with significant potential to uncover novel biological functions for these lipid mediators. While direct comparative data is currently scarce, the available evidence from studies on their PAF counterparts suggests that the presence of a double bond in the C18:1 isoform may subtly modulate its biological activity, particularly in processes like neutrophil chemotaxis.
The provided experimental protocols offer a framework for researchers to systematically investigate the comparative performance of these two isoforms. Future studies should focus on head-to-head comparisons in a variety of cellular assays, including migration, platelet aggregation, and cytokine release. Furthermore, elucidating whether these isoforms have distinct intracellular signaling roles will be crucial for a comprehensive understanding of their functions in health and disease. Such research will undoubtedly contribute to the development of more targeted therapeutic strategies for inflammatory and other diseases where these lipid mediators play a role.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Mass Spectrometry Methods for Lyso-PAF C18
This guide provides a comprehensive comparison of analytical methods for the quantification of Lyso-PAF C18 (1-O-octadecyl-sn-glycero-3-phosphocholine), a key signaling lipid involved in various physiological and pathological processes. The primary focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with a comparative overview of a high-performance liquid chromatography (HPLC) method with fluorescence detection. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methodologies for Lyso-PAF C18.
Data Presentation: Comparison of Analytical Methods
The performance of analytical methods is critical for obtaining accurate and reproducible results. Below is a summary of typical validation parameters for the quantification of Lyso-PAF C18 by LC-MS/MS and HPLC with fluorescence detection.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection |
| Linearity (r²) | >0.99 | >0.99 |
| Linear Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[1] | ~1 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.4 - 2.0 ng/mL[1] | ~5 ng/mL |
| Precision (%RSD) | <15%[3] | <10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (relies on chromatographic separation and specific fluorescence derivatization) |
| Internal Standard | Lyso-PAF C18-d4 | Not always used; depends on the specific protocol |
Experimental Protocol: LC-MS/MS Method for Lyso-PAF C18
This section details a representative experimental protocol for the quantification of Lyso-PAF C18 in a biological matrix (e.g., plasma) using LC-MS/MS.
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Spike 100 µL of plasma with 10 µL of internal standard solution (Lyso-PAF C18-d4, 1 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-PAF C18: Precursor ion (Q1) m/z 510.4 -> Product ion (Q3) m/z 184.1
-
Lyso-PAF C18-d4 (IS): Precursor ion (Q1) m/z 514.4 -> Product ion (Q3) m/z 184.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Method Validation Parameters
The method should be validated according to international guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, matrix effect, and stability.
Mandatory Visualization
The following diagrams illustrate the key workflows and signaling context for Lyso-PAF C18 analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Lyso-PAF C18.
Caption: Simplified signaling pathways involving Lyso-PAF.
References
- 1. Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of sn-positional phospholipid isomers in MSn using silver cationization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Diverse Roles of Lyso-PAF C18 Across Various Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid mediators like Lyso-Platelet-Activating Factor (Lyso-PAF) C18 is critical. While often considered the inactive precursor to the potent inflammatory molecule Platelet-Activating Factor (PAF), emerging evidence reveals that Lyso-PAF C18 possesses its own distinct biological activities, which can vary significantly depending on the cellular context. This guide provides a comprehensive comparison of Lyso-PAF C18's effects in different cell lines, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of Lyso-PAF C18 in different cell lines.
| Cell Line | Effect of Lyso-PAF C18 | Concentration | Quantitative Measurement | Reference |
| Human Paranasal Sinus Mucosa | Inhibition of ciliary activity | 10⁻⁸ M | Significant decrease in ciliary beat frequency | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | No significant effect on nitric oxide (NO) production | Not specified | No significant change in intracellular NO levels | [2] |
| 293 Cells (with PAF receptor) | Stimulation of Ca²⁺ accumulation | Not specified | Increase in intracellular calcium concentration | [3] |
| Melanoma Cells (mutant NRAS) | Promotion of cell proliferation and tumor growth | Not specified | Increased RAF1 activation | [4][5] |
| Neutrophils | Inhibition of PAF-potentiated NADPH oxidase activation | Not specified | Opposing effect to PAF | |
| Macrophages | Increased HDL-mediated cholesterol efflux | Not specified | Dose-dependent increase in cholesterol efflux |
Signaling Pathways and Mechanisms of Action
The cellular response to Lyso-PAF C18 is dictated by the specific signaling pathways present in each cell type. In some cells, its effects are mediated by its conversion to PAF, while in others, it acts through distinct, PAF-independent mechanisms.
Intracellular Signaling in Cancer Cells
In melanoma cells harboring an NRAS mutation, intracellular Lyso-PAF C18 plays a crucial role in promoting cell proliferation and tumor growth. It acts as a signaling molecule that contributes to the activation of the RAF1 pathway.
Conversion to PAF in Mucosal Cells
In human paranasal sinus mucosa, the inhibitory effect of Lyso-PAF C18 on ciliary activity is not direct. Instead, it is converted to PAF by an endogenous enzyme. The resulting PAF then acts on PAF receptors to inhibit ciliary movement. This was confirmed by the observation that a specific PAF antagonist, CV-6209, completely blocked the effect of Lyso-PAF.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Measurement of Ciliary Activity in Human Paranasal Sinus Mucosa
-
Tissue Preparation: Normal mucosa was surgically obtained from human paranasal sinuses and incubated as a tissue culture.
-
Observation: The ciliated epithelium was magnified under an inverted microscope.
-
Data Acquisition: Ciliary movement was measured photo-electrically.
-
Treatment: Lyso-PAF C18 was added to the culture medium at a concentration of 10⁻⁸ M. For antagonist experiments, the specific PAF antagonist CV-6209 was added prior to Lyso-PAF.
-
Analysis: Changes in ciliary beat frequency were recorded and analyzed to determine the inhibitory effect.
Assessment of Nitric Oxide Production in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.
-
Probe Loading: Cells were loaded with the fluorescent NO sensor diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM).
-
Stimulation: Cells were stimulated with either PAF (0.01-10 µM) or Lyso-PAF.
-
Imaging: Intracellular NO production was monitored by measuring the increase in fluorescence intensity using fluorescence imaging.
-
Data Analysis: The change in fluorescence was quantified to determine the level of NO production. For inhibitor studies, cells were pretreated with the NOS inhibitor L-NMMA or the PAF receptor antagonist BN 52021.
Concluding Remarks
The biological activity of Lyso-PAF C18 is highly dependent on the cell type and the presence of specific enzymes and receptors. While it can act as a precursor to PAF in some tissues, it also exhibits intrinsic signaling properties in other contexts, such as in cancer cell proliferation and macrophage cholesterol metabolism. It is important to note that some studies have suggested that the observed PAF-like activity of commercial Lyso-PAF preparations may be due to contamination with PAF or other PAF-like molecules. Therefore, careful experimental design, including the use of specific antagonists and highly purified reagents, is essential for accurately delineating the true biological functions of Lyso-PAF C18. This comparative guide highlights the necessity of considering the specific cellular environment when investigating the effects of this multifaceted lipid mediator.
References
- 1. The Effect of Lyso-PAF on Ciliary Activity of Human Paranasal Sinus Mucosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) increases NO production in human endothelial cells-real-time monitoring by DAR-4M AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lyso-PAF and Lysophosphatidylcholine in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, lipid mediators play a pivotal role in orchestrating a myriad of physiological and pathological processes. Among these, lysophospholipids have emerged as key signaling molecules. This guide provides a comprehensive comparison of two such molecules: Lyso-Platelet-Activating Factor (Lyso-PAF) and Lysophosphatidylcholine (B164491) (LPC). While structurally similar, their roles in cell signaling are distinct and, in some cases, opposing.
At a Glance: Key Differences in Signaling
| Feature | Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine) | Lysophosphatidylcholine (1-acyl-sn-glycero-3-phosphocholine) |
| Primary Role | Traditionally considered an inactive metabolite of Platelet-Activating Factor (PAF), now recognized to have independent signaling functions, often opposing PAF. | A major component of oxidized low-density lipoprotein (oxLDL) with generally pro-inflammatory and pro-atherogenic properties. |
| Receptor-Mediated Signaling | Primarily acts independently of the PAF receptor. Its own specific cell surface receptor is not yet definitively identified. | Interacts with G protein-coupled receptors (GPCRs) such as GPR4 and G2A (though the role of G2A is debated), as well as Toll-like receptors (TLRs). Some effects have been attributed to PAF receptor activation, but this is likely due to contamination of LPC preparations.[1][2][3] |
| Key Intracellular Signaling Pathways | - Increases intracellular cAMP: Leads to inhibition of neutrophil and platelet activation.[4] - Activates RAF1 via PAK2: An intracellular mechanism promoting cell proliferation in certain cancers.[5] | - Activates pro-inflammatory pathways: Leads to the production of cytokines (e.g., IFN-γ, TNF-α) and chemokines. - Induces oxidative stress. - Can be converted to Lysophosphatidic Acid (LPA), another potent signaling lipid. |
| Primary Biological Effects | - Anti-inflammatory: Inhibits neutrophil superoxide (B77818) production and platelet aggregation. - Pro-proliferative (intracellularly): In specific contexts like NRAS-mutant melanoma. | - Pro-inflammatory and Pro-atherogenic: Promotes monocyte adhesion, cytokine release, and smooth muscle cell proliferation. - Dual roles: Can also exhibit anti-inflammatory properties depending on the context and its acyl chain composition. |
| Contamination Concerns | Commercial preparations can be contaminated with PAF or PAF-like lipids, leading to misinterpretation of experimental results. | Commercial preparations can also be contaminated with PAF or PAF-like lipids, which may account for some of its reported PAF receptor-mediated effects. |
Signaling Pathways: A Visual Comparison
To illustrate the divergent signaling cascades initiated by Lyso-PAF and LPC, the following diagrams outline their known pathways.
Caption: Lyso-PAF Signaling Pathways.
Caption: Lysophosphatidylcholine (LPC) Signaling Pathways.
Experimental Data Summary
A direct quantitative comparison of Lyso-PAF and LPC from a single study is challenging due to the different signaling pathways they activate and the historical focus on their individual roles. The following table summarizes representative findings from various studies to provide a semi-quantitative perspective. It is crucial to note that experimental conditions, cell types, and the purity of the lipids can significantly influence the results.
| Parameter | Lyso-PAF | Lysophosphatidylcholine (LPC) | Reference Cell Type(s) |
| EC50 for cAMP production | ~100 nM - 1 µM (inhibits superoxide production) | Not typically associated with direct cAMP production; some studies show complex, indirect effects. | Human Neutrophils, Platelets |
| Concentration for RAF1/PAK2 Activation | Effective at 10-20 µM (intracellularly) | Not a primary activator of this pathway. | Human Melanoma Cells (HMCB) |
| Concentration for Cytokine Release (e.g., IFN-γ, TNF-α) | Not a potent inducer of pro-inflammatory cytokines; can be anti-inflammatory. | 5-25 µM induces significant cytokine release. | Human Peripheral Blood Mononuclear Cells (PBMCs), Whole Blood |
| Receptor Binding Affinity (Ki or Kd) | Does not bind to the PAF receptor with high affinity. | Low affinity for PAF receptor; reported binding is likely due to contaminants. Affinity for GPR4 and G2A is still under investigation, with some studies retracted. | Various cell lines expressing recombinant receptors. |
Experimental Protocols
To aid researchers in the comparative analysis of Lyso-PAF and LPC, this section outlines key experimental workflows.
Workflow for Comparative Analysis of Receptor Binding
This workflow aims to determine if Lyso-PAF and/or LPC interact with the PAF receptor, a point of historical debate.
Caption: Workflow for PAF Receptor Binding Assay.
Detailed Methodology: Competitive PAF Receptor Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably overexpressing the human PAF receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-PAF (radioligand), and increasing concentrations of the unlabeled competitor (unlabeled PAF, Lyso-PAF, or LPC).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [3H]-PAF binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-PAF binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of the competitor for the PAF receptor.
-
Workflow for Assessing Intracellular Signaling: cAMP Production
This workflow is designed to compare the ability of Lyso-PAF and LPC to modulate intracellular cyclic AMP (cAMP) levels, a key second messenger.
Caption: Workflow for cAMP Production Assay.
Detailed Methodology: cAMP Assay
-
Cell Preparation:
-
Isolate primary cells (e.g., human neutrophils or platelets) or use a relevant cell line.
-
Resuspend cells in a suitable buffer and seed them into a 96-well plate.
-
-
Cell Treatment:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of Lyso-PAF or LPC to the wells and incubate for a specified time. Include a positive control that is known to increase cAMP (e.g., forskolin).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available competitive immunoassay kit (e.g., ELISA, TR-FRET).
-
-
Data Analysis:
-
Plot the measured cAMP concentrations against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion and Future Directions
The evidence to date paints a complex picture of Lyso-PAF and LPC signaling. Lyso-PAF, once dismissed as an inactive metabolite, is now understood to possess distinct biological activities, particularly in an intracellular context, that are often anti-inflammatory and independent of the classical PAF receptor. In contrast, LPC is a multifaceted lipid mediator with predominantly pro-inflammatory actions, although its signaling is complicated by the existence of multiple potential receptors, the influence of its acyl chain structure, and its conversion to LPA.
A critical consideration for future research is the purity of Lyso-PAF and LPC preparations. The potential for contamination with highly potent lipids like PAF necessitates rigorous quality control to ensure that observed biological effects are truly attributable to the molecule of interest. Mass spectrometry-based methods are recommended for the sensitive detection of such contaminants.
For drug development professionals, the divergent signaling pathways of Lyso-PAF and LPC present both challenges and opportunities. Targeting the enzymes that regulate the balance between PAF and Lyso-PAF could offer novel therapeutic strategies for inflammatory diseases. Similarly, a deeper understanding of the specific receptors and downstream effectors of different LPC species could lead to the development of more targeted therapies for atherosclerosis and other inflammatory conditions.
This guide provides a framework for understanding the current knowledge and for designing future experiments to further elucidate the distinct and comparative roles of Lyso-PAF and lysophosphatidylcholine in the intricate signaling networks that govern cellular function.
References
- 1. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine (LPC) induces proinflammatory cytokines by a platelet-activating factor (PAF) receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Lyso-PAF: A Quantitative Comparison in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Lyso-platelet-activating factor (Lyso-PAF), traditionally considered the inactive precursor and metabolite of the potent inflammatory mediator platelet-activating factor (PAF), is emerging as a molecule with its own distinct biological activities and potential as a biomarker in various diseases. This guide provides a quantitative comparison of Lyso-PAF levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid in understanding its role in pathophysiology and its potential as a therapeutic target.
Quantitative Levels of Lyso-PAF: A Comparative Analysis
The concentration of Lyso-PAF exhibits significant alterations in various pathological conditions compared to healthy states. The following tables summarize the quantitative data from different studies, highlighting these changes.
Table 1: Lyso-PAF Levels in Plasma/Serum
| Condition | Subject | Lyso-PAF Concentration | Fold Change/Observation | Reference |
| Healthy | Human (Male, 40-65 years) | 102 - 253 ng/mL | - | [1][2] |
| Human (Female, 40-65 years) | 74 - 174 ng/mL | - | [1][2] | |
| Severe Systemic Illness | Human (Cardiogenic shock, severe infection, post-aortic aneurysm repair, acute pancreatitis) | 33 ± 15 ng/mL (range 5-111 ng/mL) | Decreased compared to healthy controls. Levels increased with clinical improvement. | [1] |
| COVID-19 | Human (Mild/Moderate) | Elevated | Significantly higher in patients compared to healthy controls. | |
| Human (Severe/Critical, on glucocorticoids) | Decreased | Glucocorticoid therapy resulted in a decrease in Lyso-PAF levels. | ||
| Cancer | Human (with weight loss and inflammation) | 207 ± 59 µM | Correlated inversely with C-reactive protein (CRP). Considered decreased. |
Table 2: Lyso-PAF Levels in Tissues and Cells
| Condition | Tissue/Cell Type | Lyso-PAF Concentration/Change | Reference |
| Healthy | Human Neutrophils | ~300 pg/10^6 cells | - |
| Stimulated Neutrophils | Human Neutrophils (with 1.9 µM calcium ionophore A23187 for 5 min) | 2-3 fold increase | |
| Myocardial Ischemia | Canine Myocardium (20 min ischemia) | 50 ± 29% increase compared to non-ischemic tissue | |
| Canine Myocardium (60 min ischemia) | 53 ± 39% increase compared to non-ischemic tissue | ||
| Colorectal Cancer | Human Tumor Tissue | Significantly higher levels of some lysophospholipids (LPCs) | |
| Lysosomal Storage Diseases | Multiple (NPC1, GM2 activator deficiency, GM1 gangliosidosis, etc.) | Elevated levels, correlated with primary storage substances | |
| Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | Human Nasal Polyps (from asthmatic patients) | Higher concentrations of Lyso-PAF C16 and C18 compared to non-asthmatic patients |
Experimental Protocols for Lyso-PAF Quantification
Accurate quantification of Lyso-PAF is crucial for research and clinical applications. Various methods have been developed, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly sensitive and specific method for the quantitative analysis of Lyso-PAF.
-
Principle: Lyso-PAF is first purified from the biological sample, and a deuterated internal standard is added. The phosphocholine (B91661) headgroup is then cleaved to yield an ether monoglyceride. This derivative is further modified to make it volatile for GC analysis. The mass spectrometer detects and quantifies the specific fragments of the derivatized Lyso-PAF and the internal standard.
-
Sample Preparation:
-
Addition of a deuterated internal standard to the sample.
-
Purification of Lyso-PAF using silicic acid chromatography and thin-layer chromatography (TLC).
-
Hydrolysis of the phosphocholine moiety using phospholipase C or hydrofluoric acid to yield ether monoglycerides.
-
Derivatization of the monoglycerides, for example, by condensation with acetone (B3395972) to form a 1-O-alkyl-2,3-isopropylidene glycerol (B35011) derivative suitable for GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Detection Limit: Below 200 pg injected on the column.
Fast Atom Bombardment-Mass Spectrometry (FAB-MS)
FAB-MS allows for the direct analysis of unmodified Lyso-PAF.
-
Principle: The purified Lyso-PAF sample, mixed with a matrix like glycerol, is bombarded with a high-energy beam of atoms (e.g., xenon). This process desorbs and ionizes the Lyso-PAF molecules, which are then analyzed by the mass spectrometer.
-
Sample Preparation:
-
Addition of a deuterated internal standard.
-
Purification by silicic acid chromatography and TLC.
-
-
Instrumentation: Mass spectrometer equipped with a FAB ion source.
-
Detection Limit: Around 5 ng placed on the probe tip.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
-
Principle: The sample extract is injected into an LC system, where Lyso-PAF is separated from other lipids. The eluent is then introduced into a mass spectrometer, where Lyso-PAF is ionized and fragmented. Specific fragment ions are monitored for quantification. This method can distinguish between different Lyso-PAF isoforms.
-
Key Advantage: Can differentiate isobaric lysophosphatidylcholines (lyso PCs), which can interfere with accurate PAF measurement.
Bioassay
This method relies on the biological activity of PAF after converting Lyso-PAF to PAF.
-
Principle: Lyso-PAF is extracted from the plasma and then chemically acetylated in vitro to convert it into PAF. The resulting PAF is then quantified by its ability to induce a biological response, such as the aggregation of radiolabeled platelets.
-
Procedure:
-
Plasma extraction.
-
In vitro acetylation of Lyso-PAF to PAF.
-
Measurement of PAF-induced aggregation of 5-[14C]hydroxytryptamine-labeled rabbit platelets.
-
Signaling Pathways and Biological Roles
While initially considered inactive, recent evidence suggests that Lyso-PAF possesses its own signaling functions, often opposing those of PAF.
The PAF Remodeling Pathway
This pathway is the primary route for PAF synthesis during inflammation and illustrates the central role of Lyso-PAF as an intermediate.
Intracellular Signaling of Lyso-PAF
Recent studies have unveiled a novel intracellular signaling role for Lyso-PAF, particularly in cancer cells.
In contrast to the pro-inflammatory actions of PAF, Lyso-PAF has been shown to have opposing effects in some contexts. For instance, Lyso-PAF can inhibit neutrophil NADPH oxidase activation and thrombin-induced platelet aggregation by elevating intracellular cAMP levels. This suggests a novel intrinsic mechanism for balancing the potent activities of PAF.
Conclusion
The quantitative data clearly indicate that Lyso-PAF levels are significantly altered in a range of diseases, including inflammatory conditions, cardiovascular disease, and cancer. While historically viewed as an inactive metabolite, emerging evidence points to a more complex role for Lyso-PAF, with distinct signaling properties that can be pro-proliferative in some contexts and anti-inflammatory in others. The detailed experimental protocols provided here offer a foundation for researchers to accurately measure Lyso-PAF and further investigate its functions. A deeper understanding of the regulation and signaling of Lyso-PAF will be critical for developing novel diagnostic and therapeutic strategies targeting this multifaceted lipid mediator.
References
Confirming the Identity of Lyso-PAF C18: A Comparison of Tandem MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the confirmation and quantification of Lyso-platelet-activating factor C18 (Lyso-PAF C18) with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Lyso-PAF C18
Lyso-PAF C18, or 1-O-octadecyl-sn-glycero-3-phosphocholine, is a bioactive lysophospholipid involved in various physiological and pathological processes. Accurate and reliable identification and quantification of Lyso-PAF C18 in biological matrices are crucial for understanding its role in signaling pathways and for the development of potential therapeutic interventions.
Tandem Mass Spectrometry: The Gold Standard for Lyso-PAF C18 Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the definitive identification and quantification of Lyso-PAF C18 due to its high sensitivity, specificity, and ability to provide structural information.
Principle of Tandem MS for Lyso-PAF C18 Identification
In a typical LC-MS/MS workflow, Lyso-PAF C18 is first separated from other components in a sample by liquid chromatography. The separated molecules are then ionized, and the precursor ion corresponding to the mass-to-charge ratio (m/z) of Lyso-PAF C18 is selected. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are detected. The specific fragmentation pattern serves as a molecular fingerprint for confident identification.
Key Fragmentation Pathways of Lyso-PAF C18
The most characteristic fragmentation of Lyso-PAF C18 in positive ion mode involves the cleavage of the phosphocholine (B91661) headgroup, resulting in a prominent product ion at m/z 184.0739. This transition is highly specific and is commonly used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.
Figure 1. Fragmentation pathway of Lyso-PAF C18 in tandem MS.
Experimental Protocol for LC-MS/MS Analysis of Lyso-PAF C18
The following protocol is based on a validated method for the quantification of Lyso-PAF in human plasma[1].
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-Lyso-PAF C18).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar lipids like Lyso-PAF.
-
Mobile Phase A: Acetonitrile/water (95:5, v/v) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/water (50:50, v/v) with 10 mM ammonium formate.
-
Gradient: A gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Lyso-PAF C18:
-
Precursor Ion (Q1): m/z 510.4
-
Product Ion (Q3): m/z 184.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
Figure 2. Experimental workflow for LC-MS/MS analysis of Lyso-PAF C18.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the gold standard, other techniques can be employed for the analysis of Lyso-PAF C18, each with its own advantages and limitations.
| Feature | Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by LC, identification by mass-to-charge ratio and fragmentation pattern. | Separation by HPLC, detection of fluorescent derivatives. | Separation of volatile derivatives by GC, identification by mass spectrometry. |
| Specificity | Very High (based on precursor/product ion pair). | Moderate to High (dependent on derivatization and chromatography). | High (mass spectral data). |
| Sensitivity (LLOQ) | Very High (e.g., 0.1 ng/mL in plasma for Lyso-PAF C16)[1]. | Moderate (requires derivatization to achieve sensitivity). Quantitative data for Lyso-PAF C18 is not readily available in recent literature for direct comparison. | Moderate (requires derivatization, which can introduce variability). |
| Sample Preparation | Relatively simple (e.g., protein precipitation). | More complex (requires a specific derivatization step to attach a fluorescent tag)[2]. | Complex (requires hydrolysis and derivatization to increase volatility). |
| Structural Information | Provides definitive structural information through fragmentation patterns. | No direct structural information from the detector. | Provides structural information from the mass spectrum. |
| Throughput | High, suitable for large sample sets. | Moderate, derivatization step can be time-consuming. | Lower, derivatization and longer run times. |
| Instrumentation Cost | High | Moderate | Moderate to High |
Performance Comparison Summary
| Analytical Method | Lower Limit of Quantification (LLOQ) | Throughput | Specificity |
| LC-MS/MS | ~0.1 ng/mL in plasma (for Lyso-PAF C16)[1] | High | Very High |
| HPLC-FLD | Not readily available for Lyso-PAF C18 | Moderate | Moderate to High |
| GC-MS | Not readily available for Lyso-PAF C18 | Lower | High |
Conclusion
Tandem mass spectrometry stands out as the superior technique for the confident identification and precise quantification of Lyso-PAF C18 in complex biological matrices. Its high sensitivity, specificity, and ability to provide structural information make it the method of choice for researchers in drug development and life sciences. While alternative methods like HPLC-FLD and GC-MS exist, they generally involve more complex sample preparation and may not offer the same level of performance as LC-MS/MS. The choice of analytical method will ultimately depend on the specific research question, available resources, and the required level of analytical rigor.
References
Assessing the Purity of Commercial Lyso-PAF C18 Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of standards is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of commercially available Lyso-PAF C18 (1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine) standards, detailing methods for purity assessment and outlining potential impurities. This document also includes detailed experimental protocols and visual diagrams to support your analytical endeavors.
Lyso-PAF C18 is a key bioactive lipid, serving as a precursor in the biosynthesis of Platelet-Activating Factor (PAF) and acting as a signaling molecule in its own right. It plays a role in various physiological and pathological processes, including inflammation and intracellular signaling cascades like the RAS-RAF-MEK-ERK pathway. Given its biological significance, the use of highly pure Lyso-PAF C18 is critical for reliable in vitro and in vivo studies.
Comparison of Commercial Lyso-PAF C18 Standards
Several reputable suppliers offer Lyso-PAF C18 standards. While most vendors provide a certificate of analysis stating a high level of purity, the methods used for this determination and the potential presence of minor impurities can vary. Below is a summary of information gathered from prominent suppliers.
| Supplier | Product Name | Stated Purity | Analytical Method for Purity | Format |
| Avanti Polar Lipids | C18 Lyso PAF | >99%[1] | TLC[1] | Powder[1] or Chloroform Solution |
| Cayman Chemical | Lyso-PAF C-18 | ≥98%[2] | HPLC[3] | Lyophilized powder[2] |
| Sigma-Aldrich (Avanti) | C18 Lyso PAF | >99%[1] | TLC[1] | Powder[1] |
It is important to note that thin-layer chromatography (TLC) is a less quantitative method than High-Performance Liquid Chromatography (HPLC). For rigorous quantitative assessment of purity and the identification of potential impurities, more advanced analytical techniques are recommended.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial Lyso-PAF C18 standards, the following detailed experimental protocols for HPLC with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
HPLC with Charged Aerosol Detection (HPLC-CAD) for Purity Assessment
HPLC-CAD is a powerful technique for the quantitative analysis of compounds that lack a UV chromophore, such as Lyso-PAF C18. The response is largely independent of the chemical structure of the analyte, allowing for accurate quantification of both the main compound and potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size) is suitable for separating lysophospholipids.
Reagents:
-
LC-MS grade Methanol (B129727)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Lyso-PAF C18 standard in methanol to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 10-100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas Pressure: 35 psi
-
Data Collection Rate: 10 Hz
-
-
Data Analysis:
-
Integrate the peak area of Lyso-PAF C18 and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
LC-MS/MS for Impurity Identification and Quantification
LC-MS/MS is the gold standard for identifying and quantifying trace-level impurities. This technique provides high sensitivity and selectivity, allowing for the characterization of potential degradation products and synthesis-related impurities.
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
Reagents:
-
Same as HPLC-CAD method.
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the HPLC-CAD protocol.
-
-
LC Conditions:
-
Use the same chromatographic conditions as the HPLC-CAD method.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: As per instrument recommendation
-
Full Scan MS: m/z 100-1000
-
MS/MS: Perform product ion scans on the protonated molecule of Lyso-PAF C18 ([M+H]⁺ at m/z 510.4) and any detected impurity ions. A characteristic fragment for lysophosphatidylcholines is the phosphocholine (B91661) headgroup at m/z 184.1.[4]
-
-
Data Analysis:
-
Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.
-
Quantify impurities using an external standard curve of Lyso-PAF C18 or by relative peak area if a standard for the impurity is not available.
-
Potential Impurities and Degradation Products
Lyso-PAF C18, being an ether lysophospholipid, is susceptible to degradation, which can impact the accuracy of experimental results. Potential impurities can arise from the synthetic process or from degradation during storage.
Potential Synthesis-Related Impurities:
-
Positional isomers: 1-hydroxy-2-O-octadecyl-sn-glycero-3-phosphocholine.
-
Analogs with different alkyl chain lengths.
-
Residual starting materials and reagents.
Potential Degradation Products:
-
Hydrolysis of the phosphocholine headgroup: This can occur under acidic or basic conditions, leading to the formation of 1-O-octadecyl-sn-glycerol.
-
Oxidation of the ether linkage: While generally more stable than ester linkages, the ether bond can be susceptible to oxidation over long-term storage, especially if exposed to light and air. This can lead to the formation of various oxidized species.
A forced degradation study can be performed to intentionally degrade the Lyso-PAF C18 standard and identify potential degradation products.[5][6][7][8] This involves exposing the standard to stress conditions such as acid, base, oxidation, heat, and light.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of Lyso-PAF C18 standards.
Lyso-PAF C18 Intracellular Signaling Pathway
Lyso-PAF has been shown to be an intracellular signaling molecule that contributes to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[9][10]
Caption: Lyso-PAF's role in the RAS-RAF-MEK-ERK signaling cascade.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1-O-Octadecyl-SN-glycero-3-phosphocholine | C26H56NO6P | CID 2733532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. avantiresearch.com [avantiresearch.com]
Safety Operating Guide
Navigating the Safe Disposal of Lyso-PAF C-18: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of Lyso-PAF C-18 (1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine), a bioactive lipid used in a variety of research applications. Adherence to these guidelines is critical due to the compound's potential hazards.
Immediate Safety and Hazard Information
This compound, while a valuable research tool, possesses a number of intrinsic hazards that necessitate careful handling. The primary safety concerns are summarized in the table below, based on available safety data sheets (SDS).
| Hazard Classification | Category | Description |
| Acute Toxicity, Inhalation | 3 | Toxic if inhaled. |
| Acute Toxicity, Oral | 4 | Harmful if swallowed. |
| Skin Irritation | 2 | Causes skin irritation. |
| Eye Irritation | 2 | Causes serious eye irritation. |
| Carcinogenicity | 2 | Suspected of causing cancer. |
| Reproductive Toxicity | 2 | Suspected of damaging the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation or drowsiness/dizziness. |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs (Central nervous system, Liver, Kidney) through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | Harmful to aquatic life with long-lasting effects. |
Given these potential risks, it is imperative to handle this compound in a designated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent, must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
1. Waste Collection:
-
Solid Waste: Collect any unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be robust, sealable, and compatible with the chemical.
-
Liquid Waste: If this compound is in a solvent, it must be collected in a designated hazardous waste container for flammable or toxic liquid waste, depending on the solvent used. Do not mix incompatible waste streams. The container must be clearly labeled with the full chemical name and any associated hazards.
2. Labeling:
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Carcinogen"). Include the date the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials. Follow institutional guidelines for secondary containment.
4. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by a soap and water wash. Collect all decontamination materials (e.g., wipes, paper towels) as hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Disposal workflow for this compound.
Safeguarding Your Research: Essential Protective Measures for Handling Lyso-PAF C-18
Researchers and drug development professionals handling Lyso-PAF C-18 (1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine), a potent bioactive lipid and a key intermediate in the synthesis of Platelet-Activating Factor (PAF), must adhere to stringent safety protocols. Given its biological activity and potential hazards, a comprehensive approach to personal protection, operational planning, and waste disposal is critical to ensure a safe laboratory environment.
This compound may cause irritation to the eyes, skin, and respiratory tract. It may also be harmful if inhaled, swallowed, or absorbed through the skin.[1] While specific toxicological data for this compound is limited, its role as a precursor to PAF—a powerful mediator of inflammation—necessitates handling it as a potent molecule. Furthermore, when dissolved in solvents like chloroform (B151607), the associated hazards of the solvent must also be addressed. Safety data for a similar compound in chloroform indicates potential for severe health effects, including toxicity upon inhalation, skin and eye irritation, and possible damage to the central nervous system, liver, and kidneys.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the minimum required PPE. For procedures with a higher risk of aerosol generation or splashing, enhanced protection is mandatory.
| Protection Level | Equipment | Specification | Rationale |
| Primary | Eye Protection | Chemical safety goggles with side shields | Protects against splashes of powder or solvent. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Change immediately if contaminated. | |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. | |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. | |
| Secondary (for aerosol-generating procedures) | Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powder) or work in a certified chemical fume hood | Prevents inhalation of the powder or solvent vapors. |
| Face Protection | Face shield (in addition to goggles) | Provides an extra layer of protection against splashes. | |
| Body Protection | Disposable gown | Offers enhanced protection over a standard lab coat. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination. All handling of this compound, especially weighing the powder and preparing solutions, should occur within a designated area, preferably inside a certified chemical fume hood.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Weighing and Dissolving:
-
Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.
-
Carefully weigh the desired amount of the lyophilized powder, minimizing the creation of dust.
-
To prepare a solution, add the appropriate solvent to the vial containing the pre-weighed lipid. Cap the vial securely before agitating.
-
-
Experimental Use:
-
Keep all containers with this compound clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
If transferring solutions, use glass or stainless steel equipment. Avoid plastic containers for organic solutions to prevent leaching of impurities.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface and all equipment after use.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated contaminated materials is essential. All waste must be treated as hazardous chemical waste.
Waste Disposal Decision Treedot
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
